Fraxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSFLLTWRCYNNX-QBNNUVSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200410 | |
| Record name | Fraxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-30-1 | |
| Record name | Fraxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Botanical Sources of Fraxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the botanical sources of Fraxin, a naturally occurring coumarin glycoside with significant pharmacological interest. This document details the primary plant sources, concentration of this compound in various plant parts, detailed experimental protocols for its extraction and quantification, and an exploration of its molecular mechanisms of action.
Primary Botanical Sources of this compound
This compound is predominantly found in various species of the genus Fraxinus, commonly known as ash trees, which belong to the Oleaceae family.[1][2] These trees are widespread throughout Europe, Asia, and North America.[3] While numerous Fraxinus species contain this compound, the most significant and well-documented sources include:
-
Fraxinus rhynchophylla (Chinese ash)
-
Fraxinus ornus (Manna ash)
-
Fraxinus angustifolia (Narrow-leaved ash)
-
Fraxinus chinensis (Chinese ash)
The bark and leaves are the primary plant parts utilized for the extraction of this compound.
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly depending on the Fraxinus species, the specific plant part, geographical location, and the time of harvest. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the precise quantification of this compound.
Below is a summary of reported this compound concentrations in various Fraxinus species:
| Fraxinus Species | Plant Part | Extraction Method | This compound Concentration (mg/g of dry weight) | Reference |
| Fraxinus rhynchophylla | Stem Bark | Not Specified | 47.91 ± 0.36 | |
| Fraxinus rhynchophylla | Stem Bark | Not Specified | 12.151 | |
| Fraxinus angustifolia | Bark | Not Specified | High amounts (qualitative) |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Fraxinus species.
Extraction of this compound from Fraxinus Bark by Reflux Extraction
This protocol is a standard method for obtaining a crude extract rich in this compound from the bark of Fraxinus species.
3.1.1. Materials and Equipment
-
Dried Fraxinus bark
-
Grinder or mill
-
95% Ethanol
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Filter paper
-
Rotary evaporator
3.1.2. Procedure
-
Sample Preparation: Grind the dried Fraxinus bark to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Place 100 g of the powdered bark into a 1 L round-bottom flask.
-
Add 500 mL of 95% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 1 hour.
-
-
Filtration: After 1 hour, allow the mixture to cool to room temperature and then filter it through filter paper to separate the extract from the solid plant material.
-
Repeated Extraction: Repeat the extraction process (steps 2 and 3) on the plant residue two more times, each time with 500 mL of fresh 95% ethanol.
-
Solvent Evaporation: Combine the three extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature of 55°C. This will yield a concentrated crude extract containing this compound.
Purification of this compound using Adsorption Chromatography
This protocol describes the purification of this compound from a crude extract.
3.2.1. Materials and Equipment
-
Crude Fraxinus extract
-
Superose 12 chromatography column
-
Mobile phase: 30% Methanol
-
HPLC system with a UV detector
-
0.22 µm filter
3.2.2. Procedure
-
Sample Preparation: Dissolve the crude extract in the mobile phase (30% methanol) and filter it through a 0.22 µm filter.
-
Chromatographic Separation:
-
Equilibrate the Superose 12 column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 2 mL of the filtered sample onto the column.
-
Monitor the effluent at 254 nm using a UV detector.
-
-
Fraction Collection: Collect the fractions corresponding to the peaks observed on the chromatogram. This compound, along with other coumarins like aesuletin, aesculin, and fraxetin, will be separated into distinct fractions.
-
Purity Analysis: Analyze the purity of the collected this compound fraction using the HPLC method described below.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the quantitative analysis of this compound in purified samples and crude extracts.
3.3.1. Materials and Equipment
-
HPLC system with a Diode Array Detector (DAD)
-
SPHERIGEL ODS-C18 column (250 x 4.6 mm ID, 5 µm)
-
Mobile phase: Methanol and 0.1% phosphoric acid in water (18:82, v/v)
-
This compound standard
-
Methanol (HPLC grade)
-
0.1% Phosphoric acid in water (HPLC grade)
3.3.2. Chromatographic Conditions
-
Column: SPHERIGEL ODS-C18 (250 x 4.6 mm ID, 5 µm)
-
Mobile Phase: Methanol : 0.1% Phosphoric Acid (18:82, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Room temperature
3.3.3. Procedure
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the purified this compound fraction or crude extract in the mobile phase.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Calculate the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.
Molecular Mechanisms of Action and Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, particularly its anti-inflammatory and antioxidant properties. This compound has been shown to modulate several key signaling pathways.
Anti-inflammatory and Antioxidant Signaling Pathways
This compound's anti-inflammatory and antioxidant effects are mediated through the modulation of the TLR4/NF-κB, MAPK, and Nrf2/ARE signaling pathways. It has also been reported to directly bind to and inhibit the epidermal growth factor receptor (EGFR), which in turn suppresses the c-Src/NF-κB pathway.
Caption: this compound's anti-inflammatory and antioxidant signaling pathways.
Experimental Workflow for this compound Analysis
The following diagram illustrates the overall workflow from the collection of plant material to the final quantification of this compound.
Caption: Experimental workflow for this compound extraction and quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ultrasound-assisted extraction procedure: Topics by Science.gov [science.gov]
- 4. scispace.com [scispace.com]
- 5. Extraction of (+)-catechin from oak (Quercus spp.) bark: Optimization of pretreatment and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Fraxin from Fraxinus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxin (C₁₆H₁₈O₁₀), a coumarin glucoside, is a prominent bioactive compound found in various species of the Fraxinus (Ash) genus. Historically, extracts from the bark and leaves of these trees have been used in traditional medicine for their anti-inflammatory, antioxidant, and diuretic properties. The discovery of coumarin in 1820 from tonka beans by A. Vogel and independently by Nicholas Jean Baptiste Gaston Guibourt marked a significant milestone in the study of this class of compounds. This compound, as a derivative, has since been a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from Fraxinus species, along with detailed experimental protocols and an exploration of its known signaling pathways.
Quantitative Analysis of this compound in Fraxinus Species
The concentration of this compound can vary significantly among different Fraxinus species and between different parts of the plant. The following tables summarize the quantitative data on this compound content from various studies.
| Fraxinus Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Fraxinus rhynchophylla | Stem Bark (Summer) | 17.0 ± 1.2 | [1] |
| Fraxinus rhynchophylla | Stem Bark (Autumn) | 11.1 ± 1.1 | [1] |
| Fraxinus sieboldiana | Stem Bark (Summer) | 65.6 ± 4.5 | [1] |
| Fraxinus sieboldiana | Stem Bark (Autumn) | 48.7 ± 4.2 | [1] |
| Fraxinus sieboldiana var. angustata | Stem Bark (Summer) | 59.8 ± 3.7 | [1] |
| Fraxinus sieboldiana var. angustata | Stem Bark (Autumn) | 49.2 ± 5.1 | |
| Fraxinus mandshurica | Stem Bark (Summer) | Not Detected | |
| Fraxinus mandshurica | Stem Bark (Autumn) | Not Detected | |
| Fraxinus chiisanensis | Stem Bark (Summer) | Not Detected | |
| Fraxinus chiisanensis | Stem Bark (Autumn) | Not Detected | |
| Table 1: this compound content in the stem bark of various Korean Fraxinus species collected in different seasons. |
| Isolation Method | Starting Material | Yield of this compound | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 150 mg of crude extract from Cortex fraxinus | 14.3 mg | 97.6% | |
| Table 2: Yield and purity of this compound isolated from Cortex fraxinus using HSCCC. |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and purification of this compound from Fraxinus species.
Extraction Methods
This method utilizes ultrasonic waves to accelerate the extraction of bioactive compounds.
-
Sample Preparation:
-
Air-dry the Fraxinus bark and grind it into a fine powder.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered bark and place it in a flask.
-
Add 100 mL of 70% (v/v) ethanol to the flask (solid-to-liquid ratio of 1:10).
-
Place the flask in an ultrasonic bath with a frequency of 39 kHz and a power of 200 W.
-
Conduct the extraction for 60 minutes at a controlled temperature of 54°C.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
This is a traditional and simple method for extracting water-soluble compounds.
-
Sample Preparation:
-
Use dried and cut Fraxinus leaves.
-
-
Extraction Procedure:
-
Place 1 to 2 teaspoons of the dried leaves into a teapot.
-
Pour approximately 250 mL of boiling water over the leaves.
-
Cover the teapot and let it steep for 10 to 15 minutes.
-
Strain the infusion to remove the leaf material.
-
The resulting aqueous solution can be used for further analysis or purification.
-
Isolation and Purification Protocols
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing the loss of analytes due to irreversible adsorption.
-
Apparatus:
-
A high-speed counter-current chromatograph.
-
-
Two-Phase Solvent System Preparation:
-
Prepare a two-phase solvent system of n-butanol-methanol-0.5% acetic acid in a volume ratio of 5:1.5:5.
-
Thoroughly mix the solvents in a separation funnel and allow the phases to separate.
-
Degas both the upper and lower phases by sonication for 30 minutes before use.
-
-
Sample Preparation:
-
Dissolve 150 mg of the crude extract in 5 mL of a 1:1 mixture of the upper and lower phases of the solvent system.
-
-
HSCCC Procedure:
-
Fill the multilayer coil column entirely with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while rotating the column at 900 rpm.
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution.
-
Monitor the effluent with a UV detector at a wavelength of 254 nm.
-
Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
HPLC is a highly efficient technique for the separation, identification, and quantification of this compound.
-
Apparatus:
-
An HPLC system equipped with a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: SPHERIGEL ODS-C18 (250 mm x 4.6 mm ID, 5 µm).
-
Mobile Phase: A mixture of methanol and 0.1% phosphoric acid in water (18:82, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Room temperature.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the crude extract or purified this compound in the mobile phase.
-
Prepare a series of standard solutions of this compound of known concentrations for calibration.
-
-
Analysis Procedure:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system.
-
Record the chromatograms and identify the this compound peak by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Isolation and Analysis
The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from Fraxinus species.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and oxidative stress.
This compound can inhibit inflammatory responses by suppressing the Toll-like receptor 4 (TLR4) mediated Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
This compound can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.
Conclusion
The isolation and characterization of this compound from Fraxinus species have provided a valuable molecule for pharmacological research. The methodologies outlined in this guide, from extraction to purification and analysis, offer a comprehensive framework for researchers in natural product chemistry and drug development. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways involved in inflammation and oxidative stress, underscores its potential as a therapeutic agent. Further research into the quantitative distribution of this compound across a wider range of Fraxinus species and the development of optimized, scalable isolation protocols will be crucial for advancing its journey from a traditional remedy to a modern pharmaceutical.
References
An In-depth Technical Guide to the Modulation of NF-κB Signaling by Fraxin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases. Fraxin (7,8-dihydroxy-6-methoxy coumarin-8-beta-D-glucoside), a principal active constituent of Cortex Fraxini, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive analysis of the molecular mechanisms by which this compound modulates the NF-κB signaling pathway. Drawing from recent in vivo and in vitro studies, this document details this compound's inhibitory effects on key upstream and downstream components of the pathway, presents quantitative data in a structured format, outlines relevant experimental methodologies, and provides visual diagrams of the signaling cascades involved.
Introduction to NF-κB Signaling
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), c-Rel, RelB, NF-κB1 (p50/p105), and NF-κB2 (p52/p100)[1]. In the most common and well-studied canonical pathway, NF-κB dimers, typically the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, most notably IκBα[1][2].
Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α), lipopolysaccharide (LPS), or growth factors, the IκB kinase (IKK) complex is activated[1][3]. The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα on specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p65/p50 dimer into the nucleus. Once in the nucleus, NF-κB binds to κB consensus sequences in the promoter regions of target genes, initiating the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound's Mechanism of Action on the NF-κB Pathway
This compound exerts its anti-inflammatory effects by intervening at multiple critical points within the NF-κB signaling cascade. Its primary mechanisms involve the inhibition of upstream activators and the direct suppression of core pathway components.
Upstream Regulation via TLR4 and EGFR
Studies have shown that this compound can modulate signaling pathways that lie upstream of NF-κB activation.
-
Toll-Like Receptor 4 (TLR4) Pathway: In models of ulcerative colitis and atherosclerosis, this compound has been shown to inhibit the TLR4/NF-κB signaling pathway. TLR4, a key receptor in the innate immune response that recognizes LPS, triggers a cascade that leads to IKK activation. This compound treatment markedly decreases the expression of TLR4, thereby reducing the initial signal for NF-κB activation in response to inflammatory stimuli like LPS.
-
Epidermal Growth Factor Receptor (EGFR) Pathway: In the context of diabetic renal tubulointerstitial fibrosis, this compound was found to directly bind to EGFR, inhibiting its phosphorylation. This action counteracts the activation of the c-Src/NF-κB pathway, ultimately ameliorating fibrosis and inflammation.
Inhibition of IκBα Phosphorylation and Degradation
A central mechanism of this compound's action is the prevention of IκBα degradation. By inhibiting the upstream TLR4 and EGFR pathways, this compound effectively reduces the activation of the IKK complex. Consequently, the phosphorylation of IκBα is diminished. This stabilization of the IκBα protein keeps the NF-κB p65/p50 heterodimer sequestered in the cytoplasm, preventing its activation.
Suppression of p65 Phosphorylation and Nuclear Translocation
This compound treatment leads to a significant reduction in the levels of phosphorylated NF-κB p65 (p-p65). The phosphorylation of p65 itself is a complex event that can influence its nuclear translocation, DNA binding, and transcriptional activity. By diminishing the expression of p-p65, this compound ensures the transcription factor remains in its inactive state. Immunofluorescence staining has confirmed that in DSS-induced mouse colon tissue, the fluorescence intensity of p-NF-κB is pronounced, whereas it is significantly diminished in this compound-treated groups. This directly demonstrates this compound's ability to inhibit the nuclear translocation of NF-κB p65.
The overall inhibitory effect of this compound on the NF-κB pathway is a reduction in the transcription of downstream inflammatory genes, such as iNOS and COX-2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the observed effects of this compound on key markers of the NF-κB signaling pathway from in vivo and in vitro studies.
Table 1: Effect of this compound on NF-κB Pathway Proteins in DSS-Induced Ulcerative Colitis Mouse Model
| Target Protein | Treatment Group | Observation | Reference |
| TLR4 | DSS-Induced | Markedly Upregulated | |
| This compound + DSS | Markedly Decreased | ||
| p-IκBα | DSS-Induced | Markedly Upregulated | |
| This compound + DSS | Markedly Decreased | ||
| p-NF-κB p65 | DSS-Induced | Markedly Upregulated | |
| This compound + DSS | Markedly Decreased / Diminished | ||
| COX-2 | DSS-Induced | Markedly Upregulated | |
| This compound + DSS | Markedly Decreased | ||
| iNOS | DSS-Induced | Markedly Upregulated | |
| This compound + DSS | Markedly Decreased |
Table 2: Effect of this compound on NF-κB Pathway Proteins in LPS-Stimulated RAW264.7 Macrophages
| Target Protein | Treatment Group | Observation | Reference |
| TLR4 | LPS-Stimulated | Upregulated | |
| This compound + LPS | Suppressed Expression | ||
| p-IκBα | LPS-Stimulated | Upregulated | |
| This compound + LPS | Suppressed Expression | ||
| p-NF-κB p65 | LPS-Stimulated | Upregulated | |
| This compound + LPS | Suppressed Expression |
Visualization of Signaling Pathways and Workflows
Diagram 1: Canonical NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway initiated by inflammatory stimuli.
Diagram 2: this compound's Points of Inhibition on NF-κB Signaling
Caption: this compound inhibits NF-κB signaling at multiple upstream and core pathway steps.
Diagram 3: Experimental Workflow for this compound Studies
Caption: General experimental workflow used to investigate this compound's effects.
Key Experimental Protocols
The following are generalized protocols for key methodologies used to elucidate this compound's effect on NF-κB signaling, based on the cited literature.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to quantify the relative protein expression of total and phosphorylated forms of NF-κB p65, IκBα, and other pathway-related proteins like TLR4, COX-2, and iNOS.
-
Protein Extraction: Cells (e.g., RAW264.7) or homogenized tissues are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA (bicinchoninic acid) protein assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are denatured, loaded onto a polyacrylamide gel (e.g., 10-12%), and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-TLR4, anti-COX-2, anti-iNOS, and a loading control like anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection and Analysis: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system. Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.
Immunofluorescence Staining for p65 Nuclear Translocation
This method is used to visualize the subcellular localization of the NF-κB p65 subunit.
-
Sample Preparation: Colon or kidney tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. For cell culture, cells are grown on coverslips and fixed.
-
Permeabilization: Samples are treated with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.
-
Blocking: Non-specific binding sites are blocked using a solution containing serum (e.g., goat serum) or BSA.
-
Primary Antibody Incubation: Samples are incubated overnight at 4°C with a primary antibody targeting NF-κB p65 (or its phosphorylated form).
-
Secondary Antibody Incubation: After washing, samples are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
Counterstaining: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize their location.
-
Imaging: Samples are mounted and visualized using a fluorescence or confocal microscope. The overlap between the p65 signal (e.g., green) and the DAPI signal (blue) indicates nuclear translocation.
Conclusion and Future Directions
The accumulated evidence strongly indicates that this compound is a potent modulator of the NF-κB signaling pathway. It acts through a multi-pronged approach by inhibiting upstream activators like TLR4 and EGFR, preventing the critical phosphorylation and subsequent degradation of IκBα, and ultimately suppressing the phosphorylation and nuclear translocation of the NF-κB p65 subunit. These actions culminate in the downregulation of a host of pro-inflammatory genes, providing a molecular basis for the observed anti-inflammatory effects of this compound in preclinical models of ulcerative colitis, diabetic nephropathy, and atherosclerosis.
For drug development professionals, this compound represents a promising natural compound for targeting diseases driven by chronic, NF-κB-mediated inflammation. Future research should focus on clinical trials to assess its efficacy and safety in human subjects, as well as on structure-activity relationship studies to potentially develop more potent synthetic derivatives. Further investigation into this compound's interactions with other inflammatory pathways, such as the MAPK and NLRP3 inflammasome pathways, will provide a more complete picture of its therapeutic potential.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Phosphorylation of I kappa B alpha precedes but is not sufficient for its dissociation from NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the glutaredoxin-1 gene by Nuclear Factor kappa B enhances signaling - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on the Anti-inflammatory Effects of Fraxin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fraxin (7,8-dihydroxy-6-methoxy coumarin-8-beta-D-glucoside), a primary bioactive constituent isolated from Cortex Fraxini, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and analgesic effects[1][2][3][4]. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used for its evaluation. The focus is on its modulatory effects on critical inflammatory signaling pathways and its potential as a therapeutic agent for inflammatory diseases.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory cascade. Preclinical studies have identified its ability to interfere with the activation of Toll-like receptor 4 (TLR4) and subsequently suppress the downstream Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5]. Furthermore, its influence on the PI3K/Akt pathway and NLRP3 inflammasome has been documented, highlighting a multi-targeted approach to inflammation control.
Inhibition of TLR4/NF-κB Signaling Pathway
The TLR4/NF-κB pathway is a cornerstone of the innate immune response, activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit this pathway. It downregulates the expression of TLR4, which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the expression of target inflammatory genes like iNOS, COX-2, and various pro-inflammatory cytokines.
Attenuation of MAPK Signaling Pathway
The MAPK pathway, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation activated by stimuli like LPS. This compound has been observed to suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages. By inhibiting these kinases, this compound effectively curtails the inflammatory response mediated by this pathway.
Modulation of PI3K/Akt and NLRP3 Pathways
Research also indicates that this compound's anti-atherosclerotic effects are mediated through the PI3K/Akt signaling pathway. It has been shown to modulate this pathway to suppress the generation of reactive oxygen species and downregulate pro-inflammatory cytokines. Additionally, this compound has been found to downregulate the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the activation of caspase-1 and the release of mature IL-1β, a potent pro-inflammatory cytokine.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The data consistently demonstrate a dose-dependent reduction in key inflammatory markers.
In Vitro Efficacy
Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a cornerstone for evaluating anti-inflammatory potential. This compound has been shown to significantly reduce the production of several pro-inflammatory mediators.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Mediator | Effect of this compound Treatment | Reference |
|---|---|---|
| Pro-inflammatory Cytokines | ||
| Interleukin-1β (IL-1β) | Significant reduction. A combination with quercetin reduced levels by 56.2%. | |
| Interleukin-6 (IL-6) | Significant suppression. A combination with quercetin reduced levels by 58.5%. | |
| Tumor Necrosis Factor-α (TNF-α) | Significant reduction. A combination with quercetin reduced levels by 70.6%. | |
| Inflammatory Enzymes & Products | ||
| Inducible Nitric Oxide Synthase (iNOS) | Downregulated expression, leading to decreased nitric oxide (NO) production. |
| Cyclooxygenase-2 (COX-2) | Downregulated expression, leading to decreased prostaglandin E2 (PGE2) production. | |
In Vivo Efficacy
Animal models of inflammation and pain provide crucial data on the physiological relevance of this compound's effects.
Table 2: In Vivo Anti-inflammatory and Analgesic Effects of this compound | Experimental Model | Key Parameter Measured | Observed Effect of this compound | Reference | | :--- | :--- | :--- | | LPS-Induced Cytokine Storm (Mice) | Serum IL-1β, IL-6, TNF-α levels | this compound (120 mg/kg, IP) significantly suppressed IL-6 levels. | | | DSS-Induced Ulcerative Colitis (Mice) | Body weight loss, colon length, histological damage | Significantly reduced symptoms of colitis. | | | Carrageenan-Induced Paw Edema (Rodents) | Paw volume / thickness | Dose-dependent reduction in edema. | | | Acetic Acid-Induced Writhing (Mice) | Number of abdominal writhes | Significant, dose-dependent reduction in writhing. | |
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed methodologies for common assays used to evaluate the anti-inflammatory and analgesic properties of this compound.
General Experimental Workflow
A typical preclinical study to evaluate a compound like this compound follows a structured workflow from model selection to data analysis.
Carrageenan-Induced Paw Edema in Rats
This is a standard model for acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Grouping: Animals are divided into groups (n=6-10): Control, Vehicle, this compound (multiple doses, e.g., 50, 100, 200 mg/kg), and a positive control (e.g., Indomethacin, 5-10 mg/kg).
-
Administration: this compound or the standard drug is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
Induction: Acute inflammation is induced by a sub-plantar injection of 100 µL of 1% carrageenan suspension in saline into the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at baseline (before induction) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the treatment is calculated relative to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity by measuring the response to a chemical irritant.
-
Animals: Swiss albino or ICR mice (20-25g) are used.
-
Grouping: Similar to the paw edema model, mice are divided into control, vehicle, this compound, and standard drug (e.g., Diclofenac, 10 mg/kg) groups.
-
Administration: Test compounds are typically administered orally 30-60 minutes before the acetic acid injection.
-
Induction: Each mouse receives an intraperitoneal (i.p.) injection of 0.6-0.7% acetic acid solution (volume typically 10 mL/kg or 0.1 mL/10g).
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of "writhes" (a characteristic response involving abdominal constriction and hind limb extension) is counted for a set period, usually 10-15 minutes.
-
Analysis: The total number of writhes for each animal is recorded. The percentage of analgesic activity (inhibition of writhing) is calculated by comparing the mean writhe count of the treated groups to the vehicle control group.
Hot Plate Test
This method is used to evaluate centrally acting analgesics by measuring the reaction time to a thermal stimulus.
-
Apparatus: A commercial hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are placed individually on the heated surface, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded as the response time.
-
A cut-off time (e.g., 20-30 seconds) is established to prevent tissue damage.
-
-
Testing: The response latency is measured before and at various time points (e.g., 30, 60, 90, 120 minutes) after the administration of this compound or a standard drug like morphine.
-
Analysis: A significant increase in the time latency compared to the vehicle control group indicates an analgesic effect.
Conclusion and Future Directions
The body of evidence from preclinical studies strongly supports the anti-inflammatory and analgesic properties of this compound. Its multi-targeted mechanism, centered on the inhibition of the TLR4/NF-κB and MAPK signaling pathways, makes it a compelling candidate for further drug development. This compound effectively reduces the expression and release of key pro-inflammatory cytokines and mediators both in vitro and in vivo.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are needed, as natural compounds can exhibit poor oral bioavailability.
-
Chronic Inflammation Models: Evaluating the efficacy of this compound in more complex, chronic models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease) will be crucial.
-
Clinical Trials: Ultimately, well-designed clinical studies are necessary to establish the safety, tolerability, and efficacy of this compound in human subjects for treating inflammatory conditions.
This guide summarizes the current understanding of this compound's anti-inflammatory effects, providing a solid foundation for researchers and professionals in the field of drug discovery and development.
References
- 1. Anti-cytokine Storm Activity of this compound, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Atherosclerosis by Inhibiting Oxidative Stress and Inflammatory Responses via the TLR4/PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. An Overview of Medicinal Importance, Pharmacological Activities and Analytical Aspects of this compound from Cortex fraxinus | Bentham Science [benthamscience.com]
- 5. This compound Ameliorates Ulcerative Colitis by Modulating Oxidative Stress, Inflammation and TLR4/NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Fraxin's Hepatoprotective Potential: A Technical Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fraxin, a natural coumarin glycoside, has demonstrated significant hepatoprotective properties in a variety of preclinical models of liver injury. This technical guide provides an in-depth review of the existing literature, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies that underscore this compound's potential as a therapeutic agent for liver diseases. Through its potent antioxidant and anti-inflammatory activities, this compound modulates key signaling pathways, including the Nrf2/HO-1 and NF-κB pathways, to mitigate hepatocellular damage. This document summarizes the key quantitative data from in vivo and in vitro studies, details the experimental protocols used to elicit these findings, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction
Liver diseases represent a significant global health burden, with etiologies ranging from viral infections and alcohol abuse to metabolic disorders and drug-induced toxicity. The pathogenesis of most liver injuries involves common mechanisms such as oxidative stress, inflammation, and apoptosis of hepatocytes. This compound (7,8-dihydroxy-6-methoxycoumarin-8-O-β-D-glucopyranoside), a natural compound found in several medicinal plants, has emerged as a promising candidate for hepatoprotection.[1] This review consolidates the preclinical evidence supporting the hepatoprotective effects of this compound, with a focus on its mechanisms of action and the experimental frameworks used for its evaluation.
Mechanisms of Hepatoprotection
This compound's hepatoprotective effects are primarily attributed to its ability to counteract oxidative stress and inflammation through the modulation of critical cellular signaling pathways.
Antioxidant Activity via Nrf2/HO-1 Pathway Activation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key driver of liver damage. This compound has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[4] HO-1 plays a crucial role in cellular defense against oxidative stress.[5] Studies have demonstrated that this compound treatment leads to a dose-dependent increase in Nrf2 nuclear translocation and subsequent upregulation of HO-1 expression in hepatocytes. This, in turn, enhances the cellular antioxidant capacity, neutralizes ROS, and protects liver cells from oxidative damage.
Anti-inflammatory Effects via Inhibition of NF-κB and MAPK Pathways
Inflammation is another critical component of liver injury, often triggered by hepatocyte death and the release of pro-inflammatory mediators. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of these inflammatory cytokines.
Furthermore, the mitogen-activated protein kinase (MAPK) pathway, which is also involved in inflammatory responses, is modulated by this compound. By down-regulating the phosphorylation of key MAPK proteins, this compound can further inhibit the inflammatory cascade in the liver.
Experimental Evidence and Protocols
The hepatoprotective effects of this compound have been validated in various in vivo and in vitro experimental models.
In Vivo Studies
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: This is a widely used model for studying chemically-induced liver injury. CCl4 is metabolized by cytochrome P450 to form the trichloromethyl radical (•CCl3), which initiates lipid peroxidation and subsequent hepatocellular damage.
-
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats or Kunming mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into several groups: a control group, a CCl4 model group, this compound treatment groups (at varying doses, e.g., 10, 20, 40, 50 mg/kg), and a positive control group (e.g., silymarin).
-
Treatment: this compound is administered orally for a period of 5-7 consecutive days.
-
Induction of Hepatotoxicity: On the last day of treatment, a single oral or intraperitoneal dose of CCl4 (e.g., 0.75 mL/kg) is administered.
-
Sample Collection: 24 hours after CCl4 administration, animals are euthanized, and blood and liver tissue samples are collected for biochemical and histopathological analysis.
-
Cisplatin-Induced Hepatotoxicity: Cisplatin is a chemotherapeutic agent known to cause hepatotoxicity as a side effect.
-
Experimental Protocol:
-
Animals: Wistar albino rats are commonly used.
-
Grouping: Rats are divided into a control group, a this compound-only group, a cisplatin model group, and a this compound + cisplatin group.
-
Treatment: this compound (e.g., 40 mg/kg) is administered orally for one week.
-
Induction of Hepatotoxicity: A single intraperitoneal dose of cisplatin (e.g., 12 mg/kg) is administered.
-
Sample Collection: 72 hours after cisplatin injection, animals are sacrificed, and liver tissues are collected for analysis.
-
Quantitative Data from In Vivo Studies
| Model | Parameter | Dose of this compound | Effect | Reference |
| CCl4-induced hepatotoxicity (Rats) | Serum ALT | 50 mg/kg | Decreased from 161.7 ± 60.7 to 110.4 ± 30.4 units/mL | |
| CCl4-induced hepatotoxicity (Rats) | Serum AST | 50 mg/kg | Decreased from 241.5 ± 61.1 to 148.4 ± 40.4 units/mL | |
| CCl4-induced hepatotoxicity (Rats) | Hepatic MDA | 50 mg/kg | Decreased from 235.5 ± 42.1 to 150.5 ± 43.1 nmol/g liver | |
| CCl4-induced hepatotoxicity (Rats) | Hepatic GSH | 10 and 50 mg/kg | Significantly increased | |
| CCl4-induced hepatotoxicity (Mice) | Serum ALT & AST | 10, 20, 40 mg/kg | Dose-dependent decrease | |
| CCl4-induced hepatotoxicity (Mice) | Hepatic MDA | 10, 20, 40 mg/kg | Dose-dependent decrease | |
| Cisplatin-induced hepatotoxicity (Rats) | Oxidant parameters | 40 mg/kg | Decreased compared to cisplatin group | |
| Cisplatin-induced hepatotoxicity (Rats) | Antioxidant parameters | 40 mg/kg | Increased compared to cisplatin group | |
| Cisplatin-induced hepatotoxicity (Rats) | TNF-α expression | 40 mg/kg | Mild levels compared to severe levels in cisplatin group | |
| Cisplatin-induced hepatotoxicity (Rats) | Caspase-3 expression | 40 mg/kg | Mild levels compared to severe levels in cisplatin group |
In Vitro Studies
tert-Butyl Hydroperoxide (t-BHP)-Induced Cytotoxicity in HepG2 Cells: The human hepatoma cell line HepG2 is a well-established model for studying hepatotoxicity. t-BHP is an organic peroxide that induces oxidative stress in cells.
-
Experimental Protocol:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in multi-well plates at an appropriate density (e.g., 2.5 x 10^4 cells/well in a 24-well plate).
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 to 100 µM) for 12 hours.
-
Induction of Cytotoxicity: Cells are then exposed to t-BHP (e.g., 50 µM) for another 12 hours.
-
Assays:
-
Cell Viability (MTT Assay): MTT solution is added to the wells, and after incubation, the formazan crystals are dissolved. The absorbance is measured to determine cell viability.
-
ROS Generation: Cells are stained with a fluorescent probe (e.g., DCFH-DA), and the fluorescence intensity is measured to quantify intracellular ROS levels.
-
-
Quantitative Data from In Vitro Studies
| Model | Parameter | Concentration of this compound | Effect | Reference |
| t-BHP-induced cytotoxicity (HepG2) | Cell Viability | Non-cytotoxic concentrations | Significant dose-dependent improvement in cell viability | |
| t-BHP-induced cytotoxicity (HepG2) | ROS Generation | Non-cytotoxic concentrations | Significant dose-dependent inhibition of ROS production | |
| t-BHP-induced cytotoxicity (HepG2) | Nrf2 Nuclear Translocation | 1-100 µM | Dose-dependent increase | |
| t-BHP-induced cytotoxicity (HepG2) | HO-1 mRNA and Protein Expression | 1-100 µM | Dose-dependent increase |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the hepatoprotective effects of this compound.
Conclusion and Future Directions
The preclinical data strongly support the hepatoprotective potential of this compound. Its ability to modulate the Nrf2/HO-1 and NF-κB/MAPK signaling pathways provides a solid mechanistic basis for its antioxidant and anti-inflammatory effects in the liver. The quantitative data from various in vivo and in vitro models consistently demonstrate its efficacy in mitigating liver damage.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship for its hepatoprotective effects.
-
Long-term Toxicity Studies: To ensure the safety of this compound for potential clinical applications.
-
Efficacy in Other Liver Disease Models: To explore the therapeutic potential of this compound in other models of liver disease, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).
-
Clinical Trials: To translate the promising preclinical findings into clinical practice and evaluate the efficacy and safety of this compound in patients with liver diseases.
References
- 1. Anti-cytokine Storm Activity of this compound, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Chemically Induced Hepatotoxicity by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 5. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Fraxin
This technical guide provides a comprehensive overview of the solubility and stability of Fraxin (also known as Fraxetin-8-O-glucoside or Fraxoside), a naturally occurring coumarin glycoside with noteworthy anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and mechanistic insights to facilitate its application in research and pharmaceutical development.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and in vitro and in vivo studies. This compound is a crystalline solid and its solubility varies significantly across different solvents.
Quantitative Solubility Data
A summary of the quantitative solubility data for this compound is presented in Table 1.
| Solvent | Solubility (approx.) | Citation(s) |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | [1] |
| Dimethylformamide (DMF) | 50 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL | [1] |
| Ethanol | Slightly soluble | [1] |
| Water (cold) | Slightly soluble | [] |
| Water (hot) | Freely soluble | |
| Ethanol (hot) | Freely soluble | |
| Ether | Practically insoluble |
Table 1: Solubility of this compound in Various Solvents
Experimental Protocol for Solution Preparation
Objective: To prepare a stock solution of this compound in an organic solvent and a working solution in an aqueous buffer.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure for Preparing a Stock Solution in DMSO:
-
Weigh the desired amount of this compound solid in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Purge the vial with an inert gas to minimize oxidation.
-
Cap the vial tightly and vortex until the solid is completely dissolved. An ultrasonic bath can be used to aid dissolution.
-
Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months), protected from light.
Procedure for Preparing a Working Solution in PBS:
-
Thaw the this compound stock solution in DMSO at room temperature.
-
To prepare an organic solvent-free aqueous solution, directly dissolve the crystalline this compound solid in the aqueous buffer of choice. For PBS (pH 7.2), the solubility is approximately 2 mg/mL.
-
For higher concentrations or to avoid direct dissolution issues, further dilutions from the DMSO stock solution can be made. Ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.
-
It is not recommended to store the aqueous solution for more than one day.
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its stability is crucial for accurate experimental results and for determining appropriate storage conditions and shelf life.
General Stability Information
This compound is reported to be stable as a crystalline solid for at least four years when stored at -20°C. It is generally stable under neutral or acidic conditions but is susceptible to decomposition under alkaline conditions. Aqueous solutions of this compound are not recommended for storage for more than one day.
Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions.
Methodology: A typical forced degradation study would expose a solution of this compound to the conditions outlined in Table 2. The degradation would be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.
| Stress Condition | Proposed Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Heating the solid or solution at elevated temperatures (e.g., 60°C, 80°C) |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter |
Table 2: General Conditions for a Forced Degradation Study of this compound
Mechanism of Action and Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. It has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
TLR4/PI3K/Akt Signaling Pathway
This compound has been found to alleviate atherosclerosis by inhibiting oxidative stress and inflammatory responses through the Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This compound can suppress the generation of reactive oxygen species and downregulate pro-inflammatory cytokines by modulating this pathway.
Caption: this compound inhibits the TLR4/PI3K/Akt pathway.
ERK/MAPK Signaling Pathway
This compound has also been shown to inhibit melanogenesis by suppressing the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway.
Caption: this compound suppresses the ERK/MAPK signaling pathway.
Nrf2/ARE Signaling Pathway
This compound can antagonize oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) pathway. This activation leads to the expression of antioxidant enzymes that protect cells from oxidative damage.
Caption: this compound activates the Nrf2/ARE pathway.
Experimental Workflow for Stability Analysis
A generalized workflow for assessing the stability of this compound is depicted below. This process involves subjecting the compound to stress conditions and analyzing the resulting samples over time.
Caption: General workflow for this compound stability testing.
References
An In-depth Technical Guide to Fraxin Degradation: Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxin (7-hydroxy-6-methoxycoumarin-8-O-β-D-glucopyranoside) is a natural coumarin glycoside found predominantly in the bark of Fraxinus species. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, bioavailability, and potential therapeutic applications. This technical guide provides a comprehensive overview of the degradation products and metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
This compound Degradation Pathways
The metabolism of this compound is a multi-step process primarily occurring in the gut and liver, involving hydrolysis, demethylation, glucuronidation, sulfation, and methylation. Following oral administration, this compound is extensively metabolized before reaching systemic circulation, indicating a significant first-pass effect.
Intestinal Metabolism
The initial and most critical step in this compound degradation is the hydrolysis of its glycosidic bond, which is carried out by the intestinal microflora. This enzymatic cleavage releases the aglycone, fraxetin . Subsequently, the intestinal microbiota can also mediate the demethylation of fraxetin.
Hepatic Metabolism
Once absorbed, fraxetin and other metabolites undergo further biotransformation in the liver. The primary reactions include conjugation with glucuronic acid and sulfate, as well as methylation.
The key degradation products of this compound identified in vivo, primarily in rat models, are:
-
Fraxetin : The aglycone of this compound, formed by the hydrolysis of the glucose moiety.
-
Fraxetin-7-O-sulfate and Fraxetin-7-O-β-glucuronide : Products of phase II metabolism in the liver, where sulfate or glucuronic acid is conjugated to the 7-hydroxyl group of fraxetin. Fraxetin can also be metabolized to two glucuronides in human liver microsomes: 7-O-glucuronide (7-O-G) and 8-O-glucuronide (8-O-G)[1][2].
-
6,7,8-trihydroxycoumarin : A demethylation product of fraxetin, also mediated by intestinal microflora.
-
Fraxidin : A methylation product of fraxetin, formed in the liver.
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of this compound and its primary metabolite, fraxetin, in rats.
Table 1: Pharmacokinetic Parameters of this compound and Fraxetin in Rats
| Compound | Administration | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | tmax (h) | t1/2z (h) |
| This compound | Oral | 5 | 1.4 | - | - | 1.2 ± 0.9 |
| Fraxetin | Oral | 5 | 6.0 | - | - | 0.5 ± 0.1 |
| Fraxetin | Intravenous | 1 | - | - | - | 1.1 ± 0.2 |
Data compiled from a study by Li et al. (2024)[3][4][5]. Cmax and tmax were not explicitly provided for the oral administration in this summary.
Table 2: In Vitro Glucuronidation Kinetics of Fraxetin by Human Liver Microsomes (HLM) and Recombinant UGTs
| Enzyme Source | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| HLM | Fraxetin-7-O-glucuronide | 118.8 ± 12.3 | 520.1 ± 20.3 | 4.4 |
| HLM | Fraxetin-8-O-glucuronide | 42.1 ± 3.2 | 1750.2 ± 50.1 | 41.6 |
| UGT1A1 | Fraxetin-7-O-glucuronide | 130.1 ± 20.5 | 130.5 ± 8.1 | 1.0 |
| UGT1A6 | Fraxetin-7-O-glucuronide | 170.2 ± 15.3 | 110.2 ± 5.3 | 0.6 |
| UGT1A6 | Fraxetin-8-O-glucuronide | 210.5 ± 25.4 | 120.5 ± 8.2 | 0.6 |
| UGT1A7 | Fraxetin-7-O-glucuronide | 150.4 ± 18.2 | 105.7 ± 6.4 | 0.7 |
| UGT1A9 | Fraxetin-7-O-glucuronide | 85.2 ± 9.5 | 3580.4 ± 120.6 | 42.0 |
| UGT1A9 | Fraxetin-8-O-glucuronide | 50.6 ± 4.1 | 15200.5 ± 450.2 | 300.4 |
Data adapted from Xia et al. (2014). These findings highlight that UGT1A9 is the major isoform responsible for fraxetin glucuronidation.
Experimental Protocols
Analysis of this compound and Fraxetin in Rat Plasma by LC-MS/MS
This protocol is based on the method described by Wang et al. (2016).
a. Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of internal standard solution (esculin, 500 ng/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Nova-Pak C18, 3.9 mm × 150 mm, 3 µm.
-
Mobile Phase: 0.1% formic acid in water (A) and methanol (B) (45:55, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
MRM Transitions:
-
This compound: m/z 368.9 → 191.9
-
Fraxetin: m/z 206.9 → 191.8
-
Esculin (IS): m/z 339.0 → 176.9
-
In Vitro Glucuronidation of Fraxetin
This protocol is based on the methodology from Xia et al. (2014).
a. Incubation Mixture:
-
Prepare a final incubation volume of 200 µL containing:
-
50 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl₂
-
5 mM UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Fraxetin (at desired concentrations)
-
Human liver microsomes (HLM) or recombinant UGTs (final protein concentration of 0.5 mg/mL)
-
-
Pre-incubate the mixture (without UDPGA) at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifuge at 20,000 g for 20 minutes at 4°C.
-
Analyze the supernatant by LC-MS/MS.
Visualizations of Pathways and Workflows
This compound Metabolic Pathway
The following diagram illustrates the major metabolic transformations of this compound. The initial hydrolysis is mediated by intestinal microflora, while subsequent conjugation and methylation reactions primarily occur in the liver.
Caption: Metabolic pathway of this compound degradation.
Experimental Workflow for this compound Metabolite Analysis
This diagram outlines the key steps involved in the analysis of this compound and its metabolites from biological samples.
Caption: Workflow for this compound metabolite analysis.
Conclusion
The degradation of this compound is a complex process involving multiple enzymatic transformations primarily in the gut and liver. The initial hydrolysis by intestinal microflora to fraxetin is a key step that dictates its subsequent metabolic fate and bioavailability. The identification of major metabolites and the enzymes involved, such as UGT1A9 in glucuronidation, provides a solid foundation for further research. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for scientists working on the development of this compound-based therapeutics. Future studies should focus on the specific microbial enzymes responsible for this compound hydrolysis and demethylation to gain a more complete understanding of its metabolism and to explore strategies for modulating its bioavailability.
References
- 1. Identification and characterization of human UDP-glucuronosyltransferases responsible for the glucuronidation of fraxetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Human UDP-glucuronosyltransferases Responsible for the Glucuronidation of Fraxetin [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Scopoletin 8-Hydroxylase-Mediated Fraxetin Production Is Crucial for Iron Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fraxin
Introduction
Fraxin (7-hydroxy-6-methoxy-8-β-D-glucopyranosyloxycoumarin) is a natural coumarin glycoside found in various plants, notably in the bark of Fraxinus species. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] Accurate and precise quantification of this compound in different matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and standardization of herbal products. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C16H18O10 | [2][3][4] |
| Molecular Weight | 370.31 g/mol | [4] |
| Melting Point | 200 °C | |
| Solubility | Freely soluble in hot water and hot alcohol; sparingly soluble in cold water; practically insoluble in ether. Soluble in DMSO and dimethylformamide at approximately 50 mg/mL. Slightly soluble in ethanol. Soluble in PBS (pH 7.2) at approximately 2 mg/mL. | |
| UV/Vis λmax | 229, 344 nm | |
| Storage | 2-8°C or -20°C for long-term stability. |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC analysis for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., Nova-Pak C18, 150 mm × 3.9 mm, 3 µm) is recommended.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of 0.1% formic acid in water (A) and methanol (B). For a robust separation, an isocratic mobile phase of Methanol:0.1% Phosphoric Acid (18:82, v/v) has also been shown to be effective.
-
Flow Rate: 0.8 to 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 344 nm, which corresponds to one of the maximum absorbance wavelengths of this compound.
-
Injection Volume: 20 µL.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant Extracts:
-
Homogenize a known amount of the plant material (e.g., 5 g) with a suitable solvent such as methanol containing 1% HCl.
-
The extraction can be performed at room temperature for about an hour.
-
Centrifuge the mixture to separate the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
For Plasma Samples:
-
Protein precipitation is a common method for plasma sample preparation.
-
To a known volume of plasma (e.g., 50 µL), add a precipitating agent like acetonitrile or a mixture of acetonitrile and methanol (9:1, v/v).
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 11,063 g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject it into the HPLC system.
-
5. Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components in the chromatogram. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.995 for the calibration curve. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically derived from the linearity studies. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery studies should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically 10:1). |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and structured tables.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Condition |
| Instrument | HPLC with DAD/UV Detector |
| Column | C18 Reversed-Phase (e.g., 150 mm x 3.9 mm, 3 µm) |
| Mobile Phase | Acetonitrile/Methanol and 0.1% Formic Acid in Water |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 344 nm |
| Injection Volume | 20 µL |
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD %) | < 1.5% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound quantification by HPLC.
This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. The method is robust, reproducible, and can be adapted for various sample matrices, making it a valuable tool for researchers, scientists, and professionals in drug development.
References
Application Notes and Protocols for UPLC-MS/MS Analysis of Fraxin in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of fraxin in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies outlined are compiled from established and validated studies to ensure reliability and reproducibility, critical for pharmacokinetic assessments and other drug development applications.
Introduction
This compound, a coumarin glucoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. UPLC-MS/MS offers a highly sensitive and selective method for this purpose, enabling the precise determination of this compound concentrations in plasma. This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed to extract this compound from plasma samples.
Materials:
-
Plasma samples
-
Methanol (HPLC grade) or Acetonitrile:Methanol (9:1, v/v)
-
Internal Standard (IS) solution (e.g., Esculin or Tectorigenin)
-
Vortex mixer
-
Centrifuge (capable of 11,063 x g and 4°C)
-
1.5 mL microcentrifuge tubes
-
Autosampler vials with inserts
Procedure:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the protein precipitation solvent (Methanol or Acetonitrile:Methanol mixture) containing the internal standard (e.g., 100 ng/mL Tectorigenin).[1]
-
Vortex the mixture for 1.0 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 11,063 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an autosampler vial insert.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system for analysis.[1]
UPLC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the UPLC-MS/MS analysis of this compound. Two validated methods are presented for flexibility.
Table 1: UPLC-MS/MS System and Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| UPLC System | Waters ACQUITY H-Class | Not Specified |
| Mass Spectrometer | Waters XEVO TQ-S micro triple quadrupole | Not Specified |
| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm)[1] | Nova-Pak C18 (150mm × 3.9mm, 3μm) |
| Column Temperature | 40°C | Not Specified |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.8 mL/min |
| Gradient Program | 0-0.2 min: 10% B0.2-2.4 min: 10-75% B2.4-5.0 min: 75-90% B5.0-5.1 min: 90-10% B5.1-6.0 min: 10% B | Isocratic: 45% B |
| Injection Volume | 2 µL | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Method 1 | Method 2 |
| Ionization Mode | ESI Positive | ESI Negative |
| Capillary Voltage | 2.5 kV | Not Specified |
| Ion Source Temperature | 150°C | Not Specified |
| Desolvation Temperature | 450°C | Not Specified |
| Desolvation Gas Flow | 900 L/h (Nitrogen) | Not Specified |
| Cone Gas Flow | 50 L/h (Nitrogen) | Not Specified |
| MRM Transitions (m/z) | This compound: 371.3 → 209.0Tectorigenin (IS): 301.1 → 168.0 | This compound: 368.9 → 191.9Esculin (IS): 339.0 → 176.9 |
| Cone Voltage (V) | This compound: 26Tectorigenin (IS): 52 | Not Specified |
| Collision Energy (V) | This compound: 8Tectorigenin (IS): 32 | Not Specified |
Data Presentation
The performance of the UPLC-MS/MS methods for this compound quantification is summarized in the following tables.
Table 3: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 2 - 4,000 | 5 - 3,000 |
| Correlation Coefficient (r) | > 0.99 | ≥ 0.995 |
| Intra-day Precision (%RSD) | < 15% | < 10.9% |
| Inter-day Precision (%RSD) | < 15% | < 10.9% |
| Accuracy (%RE) | 90 - 110% | -5.3 to 1.0% |
| Recovery (%) | > 69% | Not Specified |
| Matrix Effect (%) | 86 - 93% | Not Specified |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the UPLC-MS/MS protocol for this compound analysis in plasma.
Caption: Workflow for this compound Analysis in Plasma.
Conclusion
The UPLC-MS/MS methods described provide a robust and sensitive approach for the quantification of this compound in plasma. The detailed protocols and performance data serve as a valuable resource for researchers in pharmacology, drug metabolism, and pharmacokinetics. The presented workflow ensures high-throughput and reliable analysis, facilitating the advancement of studies involving this compound.
References
Standard Operating Procedure for Fraxin Extraction from Plant Material
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the extraction and purification of Fraxin, a natural coumarin glycoside, from plant materials, primarily targeting the bark of Fraxinus species (Cortex Fraxini). This compound and its aglycone, Fraxetin, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4][5] This protocol outlines the necessary steps from sample preparation to the isolation of high-purity this compound, supported by quantitative data and visual workflows to ensure reproducibility and accuracy in a laboratory setting.
Overview of this compound Extraction
The extraction of this compound from plant sources typically involves a solid-liquid extraction process using a suitable solvent, followed by purification steps to isolate the compound from the crude extract. Common methods include hot reflux extraction and ultrasound-assisted extraction (UAE), with solvents such as ethanol, methanol, or a hydro-alcoholic mixture. Subsequent purification can be achieved through techniques like adsorption chromatography or high-speed counter-current chromatography (HSCCC).
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried bark of Fraxinus species (e.g., Fraxinus chinensis, Fraxinus rhynchophylla).
-
Solvents: 95% Ethanol, Methanol (analytical grade), Deionized Water.
-
Equipment:
-
Grinder or mill
-
Soxhlet apparatus or reflux condenser with a round-bottom flask
-
Ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Chromatography column
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Freeze-dryer (optional)
-
Plant Material Preparation
-
Drying: Ensure the plant material is thoroughly dried in a well-ventilated area to a constant weight.
-
Grinding: Grind the dried bark into a fine powder (approximately 40 mesh) using a mechanical grinder. This increases the surface area for efficient extraction.
Extraction Procedure: Hot Reflux Method
This is a conventional and widely used method for extracting coumarins from plant materials.
-
Setup: Place 100 g of the powdered plant material into a 1 L round-bottom flask.
-
Solvent Addition: Add 500 mL of 95% ethanol to the flask.
-
Reflux: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain the reflux for 1 hour.
-
Repeat Extraction: After cooling, filter the extract. Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of this compound.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 55°C to obtain a crude extract.
Extraction Procedure: Ultrasound-Assisted Extraction (UAE)
UAE is a more modern and efficient method that can reduce extraction time and solvent consumption.
-
Sample and Solvent: Place 0.2 g of the powdered plant material in a flask with 20 mL of a methanol/water mixture (70/30, v/v).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 60 minutes.
-
Sequential Extraction: To enhance efficiency, repeat the extraction twice more with 20 mL and 10 mL of the same solvent mixture for 45 and 15 minutes, respectively.
-
Filtration and Concentration: Combine the extracts, filter, and concentrate using a rotary evaporator.
Purification of this compound
The crude extract contains a mixture of compounds. The following protocol describes a common method for purifying this compound using adsorption chromatography.
-
Column Preparation: Pack a chromatography column with a suitable adsorbent material (e.g., Superose 12).
-
Sample Loading: Dissolve the crude extract in the mobile phase and filter it through a 0.22-µm filter before loading it onto the column.
-
Elution: Elute the column with a mobile phase of 30% methanol in water.
-
Fraction Collection: Collect the fractions and monitor the effluent using a UV detector at 254 nm.
-
Purity Analysis: Analyze the fractions containing this compound for purity using HPLC. Pool the high-purity fractions.
-
Final Product: Evaporate the solvent from the pooled fractions to obtain purified this compound.
Quantitative Data
The following tables summarize quantitative data from various studies on this compound extraction and purification.
Table 1: Extraction and Purification Yields of this compound
| Starting Material | Extraction Method | Purification Method | Yield of Crude Extract | Yield of Purified this compound | Purity of this compound | Reference |
| 100 g Cortex fraxinus | Reflux with 95% ethanol | Adsorption Chromatography | 9.6 g | Not specified | 97.3% | |
| 150 mg crude extract of C. fraxinus | Not specified | HSCCC | Not applicable | 14.3 mg | 97.6% |
Table 2: Parameters for Different Extraction Methods
| Extraction Method | Plant Material | Solvent | Solid-to-Solvent Ratio | Time | Temperature | Reference |
| Hot Reflux | 100 g C. fraxinus powder | 95% Ethanol | 1:5 (g/mL) | 3 x 1 hour | Boiling point | |
| Ultrasound-Assisted | 0.2 g F. americana/excelsior leaves | 70% Methanol/Water | 1:100, 1:100, 1:50 (g/mL) | 60, 45, 15 min | Not specified | |
| Infusion | 0.2 g F. americana/excelsior leaves | Water | 1:250 (g/mL) | 1 hour | 95°C |
Experimental Workflow and Signaling Pathways
The following diagrams visualize the experimental workflow for this compound extraction and the key signaling pathways influenced by this compound.
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound activates the Nrf2/ARE signaling pathway.
References
- 1. Pharmacological Activities of Plant-Derived this compound with Molecular Mechanisms: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Medicinal Importance, Pharmacological Activities and Analytical Aspects of this compound from Cortex fraxinus | Bentham Science [benthamscience.com]
- 4. Fraxinus: A Plant with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fraxin as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Fraxin (esculin), a natural coumarin glucoside, is a significant bioactive compound found predominantly in the bark and leaves of various Fraxinus species (Ash trees).[1][2] Due to its distinct pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects, the accurate quantification of this compound in plant materials and finished products is crucial for quality control and standardization.[3][4][5] These application notes provide detailed protocols for the use of this compound as a reference standard in various phytochemical analysis techniques, ensuring reliable and reproducible results. This compound is a beta-D-glucoside of fraxetin.
2. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures.
| Property | Value | Reference |
| Chemical Name | 7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
| CAS Number | 524-30-1 | |
| Molecular Formula | C₁₆H₁₈O₁₀ | |
| Molecular Weight | 370.31 g/mol | |
| Appearance | Yellow needle-like crystals or white solid | |
| Melting Point | 205-208 °C | |
| Solubility | Slightly soluble in cold water; easily soluble in hot water and hot ethanol; practically insoluble in ether. Soluble in DMSO. | |
| Storage | Sealed in a dry place at room temperature (15-25 °C). |
3. Experimental Protocols
The following sections detail the protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
3.1. High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for the separation and quantification of this compound in various matrices.
3.1.1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh 5 mg of this compound reference standard and dissolve it in 100 mL of a methanol-water mixture (1:1, v/v) to obtain a concentration of 50 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
-
Sample Solution (from Fraxinus leaves):
-
Weigh 0.250 g of powdered Fraxinus leaves.
-
Extract with 25 mL of methanol at 40°C for 90 minutes.
-
Filter the solution, evaporate the solvent, and redissolve the residue in 10 mL of methanol.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3.1.2. Chromatographic Conditions
| Parameter | Condition | Reference |
| Instrument | Agilent 1100 HPLC system with DAD detector or equivalent | |
| Column | SPHERIGEL ODS-C18 (250 x 4.6 mm, 5 µm) or Nucleosil-C18 (250 x 4 mm) | |
| Mobile Phase | Methanol–0.1% phosphoric acid (18:82, v/v) or Phosphoric acid (0.2% v/v)-acetonitrile (85:15, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | Room temperature | |
| Detection Wavelength | 254 nm or 350 nm | |
| Injection Volume | 20 µL |
3.1.3. Data Analysis
Quantification is typically performed by constructing a calibration curve plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the sample is then determined from this curve. The purity of this compound in a sample can be determined using the HPLC area normalization method.
HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound using HPLC.
3.2. High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers a high-throughput method for the simultaneous analysis of multiple samples.
3.2.1. Preparation of Standard and Sample Solutions
Prepare standard and sample solutions as described in the HPLC protocol (Section 3.1.1).
3.2.2. HPTLC Conditions
| Parameter | Condition | Reference |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ or RP-18 WF₂₅₄s | |
| Mobile Phase | For silica gel: Hexane:ethyl acetate:1 drop of acetic acid (6:4 v/v). For RP-18: Phosphoric acid (0.2% v/v)-acetonitrile (85:15, v/v) or 10% (v/v) acetic acid. | |
| Application | Apply solutions as 8 mm bands using a TLC sampler. | |
| Development | Develop the plate to a distance of 7 cm in a saturated chamber. | |
| Detection | Densitometric scanning at an appropriate wavelength (e.g., 360 nm). |
3.2.3. Quantitative Data from HPTLC Analysis
A study on Fraxinus excelsior leaves reported the following results using an RP-18 HPTLC method with a phosphoric acid-acetonitrile mobile phase:
| Parameter | Result | Reference |
| Linearity Range | 25-125 µg/mL | |
| Regression Equation | y = 18.487 + 5759.6x | |
| Correlation Coefficient (r²) | 0.9953 | |
| Amount of this compound found | 0.142% (w/w) | |
| Relative Standard Deviation (RSD) | 0.85% (n=4) |
HPTLC Analysis Workflow
Caption: General workflow for HPTLC analysis of this compound.
3.3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This method is highly sensitive and selective, making it ideal for analyzing this compound in complex biological matrices like plasma.
3.3.1. Sample Preparation (Rat Plasma)
-
Use the protein precipitation technique for plasma preparation.
-
To a plasma sample, add acetonitrile and methanol (9:1, v/v).
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant for injection.
3.3.2. UPLC-MS/MS Conditions
| Parameter | Condition | Reference |
| Instrument | Waters XEVO TQ-S micro triple quadrupole tandem mass spectrometer with an ACQUITY H-Class UPLC system or equivalent | |
| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm) | |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40 °C | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions | Positive Ion Mode: this compound: m/z 371.3 → 209.0. Negative Ion Mode: this compound: m/z 368.9 → 191.9 |
3.3.3. Quantitative Data from UPLC-MS/MS Analysis
A study on rat plasma reported the following validation parameters:
| Parameter | Result | Reference |
| Linearity Range | 2.0 - 4000 ng/mL or 5.0 - 3000 ng/mL | |
| Correlation Coefficient (r) | > 0.995 | |
| Intra- and Inter-day Precision (RSD%) | < 10.9% | |
| Accuracy (RE%) | -5.3% to 1.0% |
4. Concluding Remarks
The protocols detailed in these application notes provide a comprehensive guide for the use of this compound as a reference standard in phytochemical analysis. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Proper implementation of these methods, using a certified this compound reference standard, will ensure the generation of accurate and reliable data for quality control, research, and drug development purposes.
References
- 1. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 2. Comparative Studies of Fraxinus Species from Korea Using Microscopic Characterization, Phytochemical Analysis, and Anti-Lipase Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Medicinal Importance, Pharmacological Activities and Analytical Aspects of this compound from Cortex fraxinus | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fraxin in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of Fraxin, a natural coumarin glycoside. Detailed protocols for cell culture-based anti-inflammatory assays are provided to enable researchers to investigate the therapeutic potential of this compound and related compounds.
Introduction
This compound (7,8-dihydroxy-6-methoxycoumarin-8-β-D-glucoside) is a natural compound found in various plants, including those of the Fraxinus genus.[1][2] It has demonstrated a range of pharmacological activities, including antioxidant, immunomodulatory, and notably, anti-inflammatory effects.[1][3] These properties make this compound a compound of interest for the development of novel therapeutics for inflammatory diseases.
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4] Studies have shown that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, it has been found to suppress the NLRP3 inflammasome and modulate the PI3K/Akt signaling pathway. This multi-target action leads to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory activity is attributed to its ability to interfere with multiple intracellular signaling cascades. The following diagrams illustrate the key pathways affected by this compound.
References
In Vitro Protocol for Studying Fraxin's Effect on the Nrf2 Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols to investigate the effects of Fraxin, a natural coumarin, on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in an in vitro setting. The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, and its activation is a promising strategy for the prevention and treatment of various diseases.
This compound has been shown to activate the Nrf2 pathway, promoting the translocation of Nrf2 into the nucleus and subsequently increasing the expression of downstream antioxidant enzymes.[1] This document outlines the necessary experimental procedures to quantify the effects of this compound on this pathway, from initial cytotoxicity assessments to detailed molecular analyses.
Key Experimental Workflow
The overall workflow for investigating the impact of this compound on the Nrf2 pathway is depicted below. This involves initial cell culture and determination of non-toxic this compound concentrations, followed by treatment and subsequent analysis of Nrf2 activation and downstream gene and protein expression.
References
Methodology for Assessing Fraxin's Impact on PI3K/Akt Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxin, a natural coumarin glucoside, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Emerging evidence suggests that a key mechanism underlying these effects is the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, making it a prime target for therapeutic intervention.
These application notes provide a comprehensive guide for assessing the inhibitory effects of this compound on the PI3K/Akt signaling cascade. The following sections detail the molecular interactions, quantitative effects of this compound on key pathway components, and step-by-step protocols for essential in vitro assays.
Molecular Mechanism of this compound's Action on PI3K/Akt Signaling
This compound has been shown to exert its inhibitory effect on the PI3K/Akt pathway by modulating upstream regulators, such as Toll-like receptor 4 (TLR4).[1] In pathological conditions like atherosclerosis, this compound administration leads to a dose-dependent decrease in TLR4 expression. This, in turn, reduces the recruitment and activation of PI3K at the cell membrane. The subsequent decrease in PI3K activity results in lower levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. Consequently, the phosphorylation and activation of Akt, a key downstream effector of PI3K, are significantly attenuated. This inhibitory action on the PI3K/Akt pathway underlies many of this compound's therapeutic effects, including the reduction of inflammatory responses and the suppression of cell proliferation.
Quantitative Data on this compound's Impact on PI3K/Akt Signaling
The inhibitory effect of this compound on the PI3K/Akt pathway has been quantified in various studies. The following tables summarize the dose-dependent effects of this compound on the phosphorylation status of PI3K and Akt in oxidized low-density lipoprotein (ox-LDL)-stimulated RAW264.7 macrophages, a common in vitro model for studying atherosclerosis.
Table 1: Effect of this compound on the Ratio of Phosphorylated PI3K (p-PI3K) to Total PI3K
| This compound Concentration (µM) | p-PI3K/PI3K Ratio (Relative to Control) | Percent Inhibition (%) |
| 0 (ox-LDL only) | 1.00 | 0 |
| 5 | ~0.80 | ~20 |
| 10 | ~0.65 | ~35 |
| 20 | ~0.45 | ~55 |
Data are estimated from graphical representations in Yu et al., 2025.
Table 2: Effect of this compound on the Ratio of Phosphorylated Akt (p-Akt) to Total Akt
| This compound Concentration (µM) | p-Akt/Akt Ratio (Relative to Control) | Percent Inhibition (%) |
| 0 (ox-LDL only) | 1.00 | 0 |
| 5 | ~0.75 | ~25 |
| 10 | ~0.55 | ~45 |
| 20 | ~0.35 | ~65 |
Data are estimated from graphical representations in Yu et al., 2025.
Visualizing the PI3K/Akt Signaling Pathway and this compound's Point of Intervention
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the PI3K/Akt signaling pathway.
Western Blot Analysis of PI3K and Akt Phosphorylation
This protocol outlines the detection of total and phosphorylated levels of PI3K and Akt in cell lysates.
Materials:
-
Cell culture reagents
-
This compound (various concentrations)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-PI3K (phospho-specific)
-
Rabbit anti-PI3K
-
Rabbit anti-p-Akt (Ser473 or Thr308)
-
Rabbit anti-Akt
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages) in culture plates and allow them to adhere. Treat cells with various concentrations of this compound for the desired time. A vehicle control should be included. If applicable, stimulate the pathway with an agonist (e.g., ox-LDL) with or without this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature. g. Wash the membrane three times with TBST.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody (e.g., anti-Akt).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of the phosphorylated protein to the total protein.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K in the presence of this compound.
Materials:
-
Recombinant PI3K enzyme
-
This compound (various concentrations)
-
Kinase assay buffer
-
PIP2 substrate
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™)
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, this compound at various concentrations, and the recombinant PI3K enzyme.
-
Substrate Addition: Add the PIP2 substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop and Detect: Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of PI3K inhibition for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the downstream effect of PI3K/Akt inhibition by this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.
Conclusion
The methodologies described in these application notes provide a robust framework for investigating the inhibitory effects of this compound on the PI3K/Akt signaling pathway. By employing these standardized assays, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound and to guide the development of novel drugs targeting this critical signaling cascade.
References
Application Notes and Protocols for In Vivo Hepatoprotectivity Studies of Fraxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxin (esculin), a natural coumarin glucoside found in various plants, has demonstrated significant potential as a hepatoprotective agent. Its therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory properties. These application notes provide a comprehensive protocol for evaluating the hepatoprotective activity of this compound in a chemically-induced liver injury animal model. The detailed methodologies for in vivo studies, biochemical analyses, and histopathological examinations are designed to yield robust and reproducible data for preclinical drug development and research.
Core Concepts: Mechanism of Hepatoprotection by this compound
Drug-induced liver injury often involves the generation of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and inflammation. This compound is believed to counteract this through several mechanisms:
-
Direct Antioxidant Activity: this compound can directly scavenge free radicals, thus mitigating oxidative damage to hepatocytes.
-
Enhancement of Endogenous Antioxidant Defenses: this compound has been shown to upregulate the expression and activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). It also helps maintain levels of reduced glutathione (GSH), a critical intracellular antioxidant.[1][2][3]
-
Anti-inflammatory Effects: this compound can suppress inflammatory pathways, such as the MAPK-NF-κB signaling cascade, reducing the production of pro-inflammatory mediators and subsequent tissue damage.[3]
-
Inhibition of Apoptosis: By modulating signaling pathways, this compound can help prevent programmed cell death (apoptosis) of hepatocytes.[4]
Animal Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity
Carbon tetrachloride (CCl₄) is a well-established hepatotoxin used to induce acute liver injury in animal models. Its toxicity stems from its metabolic activation by cytochrome P450 in the liver, which generates the highly reactive trichloromethyl free radical (•CCl₃). This radical initiates a cascade of events including lipid peroxidation, membrane damage, and ultimately hepatocyte necrosis.
Experimental Workflow
Caption: Experimental workflow for the in vivo hepatoprotectivity study.
Experimental Protocols
Animals and Housing
-
Species: Male Sprague-Dawley rats (or Wistar rats).
-
Weight: 180-220 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, a constant temperature of 22 ± 2°C, and humidity of 55 ± 5%. They should have free access to standard pellet chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Ethical Approval: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee.
Experimental Design and Dosing
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Normal Control): Receive the vehicle (e.g., corn oil) only.
-
Group II (CCl₄ Control): Receive the vehicle and CCl₄.
-
Group III (Positive Control): Receive Silymarin (a known hepatoprotective agent, e.g., 50 mg/kg) and CCl₄.
-
Group IV-VI (this compound Treatment): Receive varying doses of this compound (e.g., 10, 20, and 40 mg/kg) and CCl₄.
-
-
Pre-treatment: Administer this compound or Silymarin orally by gavage once daily for 5-7 consecutive days. The control groups receive the vehicle.
-
Induction of Hepatotoxicity: One hour after the final dose of this compound/Silymarin, induce acute liver injury by a single oral or intraperitoneal administration of CCl₄ (0.75-1.5 mL/kg, diluted 1:1 in corn oil). The normal control group should receive only the corn oil vehicle.
-
Sacrifice and Sample Collection: 24 hours after CCl₄ administration, euthanize the animals under anesthesia.
-
Blood Collection: Collect blood via cardiac puncture. Allow it to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum at -80°C for biochemical analysis.
-
Liver Collection: Immediately excise the liver, wash it with ice-cold saline, and weigh it. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathological analysis. The remaining liver tissue should be stored at -80°C for the preparation of liver homogenate for antioxidant enzyme assays.
-
Biochemical Assays
Analyze the serum samples for the following liver function markers using commercially available assay kits:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
Thaw the frozen liver tissue on ice.
-
Mince a known weight of the liver tissue (e.g., 100 mg) and homogenize it in 9 volumes of ice-cold phosphate buffer (50 mM, pH 7.4) or a sucrose buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant and store it on ice for immediate use or at -80°C for later analysis.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) for normalization of enzyme activities.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay: Measure the levels of MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
-
Reduced Glutathione (GSH) Assay: Quantify the levels of GSH.
-
Superoxide Dismutase (SOD) Activity Assay:
-
The assay mixture typically contains sodium pyrophosphate buffer, phenazine methosulphate, and the liver homogenate supernatant.
-
The reaction is initiated by adding NADH, and the absorbance is measured at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the reaction by 50%.
-
-
Catalase (CAT) Activity Assay:
-
The assay is based on the decomposition of hydrogen peroxide (H₂O₂).
-
The reaction mixture contains phosphate buffer and the liver homogenate supernatant.
-
The reaction is initiated by adding H₂O₂.
-
The decrease in absorbance is monitored at 240 nm.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
This assay couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase.
-
The reaction mixture contains phosphate buffer, GSH, glutathione reductase, NADPH, and the liver homogenate supernatant.
-
The reaction is initiated by adding a substrate like cumene hydroperoxide or tert-butyl hydroperoxide.
-
The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
-
Histopathological Analysis
-
Dehydrate the formalin-fixed liver tissues in graded alcohol solutions and embed them in paraffin.
-
Cut 4-5 µm thick sections and stain them with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope for histopathological changes such as necrosis, inflammation, fatty changes, and sinusoidal congestion.
-
Score the severity of liver damage based on a semi-quantitative scale.
Table 1: Histopathological Scoring of Liver Injury
| Score | Necrosis | Inflammation |
| 0 | No necrosis | No inflammation |
| 1 | Mild focal necrosis (<10%) | Scattered inflammatory cells |
| 2 | Marked necrosis (10-50%) | Inflammatory cell foci |
| 3 | Severe necrosis (>50%) with bridging | Diffuse inflammatory infiltrates |
| 4 | Massive necrosis | Extensive inflammation |
Data Presentation
Table 2: Effect of this compound on Serum Liver Function Markers in CCl₄-Treated Rats
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Normal Control | - | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| CCl₄ Control | - | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Silymarin | 50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | 10 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | 20 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | 50 | 110.4 ± 30.4 | 148.4 ± 40.4 | Value ± SD | Value ± SD |
Note: Representative data for this compound 50 mg/kg is included. Researchers should populate this table with their own experimental data.
Table 3: Effect of this compound on Liver Antioxidant Status in CCl₄-Treated Rats
| Group | Dose (mg/kg) | MDA (nmol/g liver) | GSH (µmol/g liver) | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) |
| Normal Control | - | 53.3 ± 17.2 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| CCl₄ Control | - | 235.5 ± 42.1 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Silymarin | 50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | 10 | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | 20 | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | 50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Note: Representative data for MDA levels are included. Researchers should populate this table with their own experimental data.
Signaling Pathway Visualization
CCl₄-Induced Hepatotoxicity and Protective Mechanism of this compound
Caption: Signaling pathways in CCl₄-induced hepatotoxicity and this compound's intervention.
Conclusion
This document provides a detailed framework for conducting in vivo hepatoprotectivity studies of this compound using a CCl₄-induced liver injury model. By following these protocols, researchers can systematically evaluate the efficacy of this compound, quantify its effects on key biochemical and oxidative stress markers, and visualize its impact on liver histology. The provided data tables and pathway diagrams serve as templates for organizing and interpreting experimental results, facilitating the assessment of this compound as a potential therapeutic agent for liver diseases.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective effect of this compound against carbon tetrachloride-induced hepatotoxicity in vitro and in vivo through regulating hepatic antioxidant, inflammation response and the MAPK-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The investigation of the effect of this compound on hepatotoxicity induced by cisplatin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Fraxin Administration for Neuroprotection Research in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the administration of Fraxin in rodent models of neurological damage for neuroprotection research. This compound, a natural coumarin glycoside, has demonstrated significant neuroprotective potential by mitigating oxidative stress and neuroinflammation. These guidelines are intended to facilitate the design and execution of reproducible preclinical studies.
Overview of this compound's Neuroprotective Mechanism
This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. A primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which subsequently suppresses the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This action reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, a critical regulator of endogenous antioxidant responses, and the PI3K/Akt pathway, which is crucial for neuronal survival.[2][3]
Pharmacokinetics of this compound in Rodents
Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens. Studies in rats have shown that this compound is metabolized in the liver and that its hydrolysis and demethylation are performed by intestinal microflora.[4][5] The oral bioavailability of this compound has been reported to be relatively low, at approximately 1.4%.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) | Reference |
| Bioavailability | 1.4% | - | |
| t1/2z (half-life) | 1.2 ± 0.9 h | 1.0 ± 0.5 h |
Note: These values are derived from studies in Sprague-Dawley rats and may vary depending on the rodent strain and experimental conditions.
Experimental Protocols
Rodent Model of Cerebral Ischemia-Reperfusion Injury (MCAO)
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.
Protocol:
-
Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat, 250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C throughout the procedure.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a nylon monofilament (e.g., 4-0) coated with poly-L-lysine into the ICA via the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA).
-
After the desired occlusion period (e.g., 2 hours), gently withdraw the filament to allow for reperfusion.
-
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm, clean cage. Provide soft, moistened food and easy access to water.
This compound Administration Protocol
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose sodium)
Protocol (based on Yao et al., 2022):
-
Dosage Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 10, 20, 40 mg/kg).
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for this compound administration in rodent models. Oral gavage can also be used, but the low bioavailability should be considered.
-
Timing and Frequency:
-
For the MCAO model, administer the first dose of this compound at the onset of reperfusion.
-
Continue with daily administrations for the desired duration of the study (e.g., 7 consecutive days).
-
Table 2: Example this compound Dosing Regimen for Neuroprotection in a Rat MCAO Model
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats (250-300g) subjected to MCAO |
| This compound Dosages | 10, 20, 40 mg/kg |
| Vehicle | Saline |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Timing of First Dose | Immediately after reperfusion |
| Frequency | Once daily |
| Duration | 7 days |
Assessment of Neuroprotective Efficacy
Behavioral Testing
Neurological deficits can be assessed using a battery of behavioral tests.
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. The test is typically performed at baseline and at various time points post-injury (e.g., 1, 3, 7, 14 days).
-
Morris Water Maze: To assess spatial learning and memory.
Histological and Molecular Analysis
At the end of the experimental period, euthanize the animals and collect brain tissue for further analysis.
-
Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Immunohistochemistry/Immunofluorescence: To assess neuronal apoptosis (e.g., TUNEL staining), microglial activation (e.g., Iba1 staining), and the expression of key proteins in the signaling pathways of interest.
-
Western Blotting: To quantify the protein levels of markers related to inflammation (e.g., NF-κB, IKK-β), oxidative stress (e.g., Nrf2, HO-1), and apoptosis (e.g., Bcl-2, Bax).
-
ELISA: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.
Visualized Signaling Pathways and Workflows
Caption: this compound's neuroprotective signaling cascade.
Caption: Experimental workflow for this compound in a rodent MCAO model.
References
- 1. Protective effects of this compound on cerebral ischemia-reperfusion injury by mediating neuroinflammation and oxidative stress through PPAR-γ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic fate of this compound administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fraxin in Osteoarthritis Animal Models
These application notes provide a comprehensive overview of the use of Fraxin, a natural coumarin glycoside, in the study of osteoarthritis (OA) using animal models. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, inflammation, and chondrocyte apoptosis. This compound has demonstrated significant therapeutic potential in preclinical studies by exhibiting anti-inflammatory, anti-apoptotic, and chondroprotective effects. These notes detail the experimental protocols and summarize the key quantitative findings from studies utilizing this compound in animal models of OA.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound and its aglycone, Fraxetin, on osteoarthritis.
Table 1: In Vivo Efficacy of this compound/Fraxetin in Rat Models of Osteoarthritis
| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Reference |
| Meniscectomy-induced OA in Rats | OA + this compound | Not Specified | Apoptosis Rate (Chondrocytes) | Significantly reduced compared to OA group | [1] |
| Cleaved-Caspase-3 Expression | Significantly down-regulated (mRNA & protein) | [1] | |||
| Bcl-2 Expression | Significantly up-regulated (mRNA & protein) | [1] | |||
| Cartilage Damage (Toluidine Blue) | Lighter articular cartilage damage | [1] | |||
| Monosodium Iodoacetate (MIA)-induced OA in Rats | Intervention (Fraxetin) | 5 mg/kg/day (intra-articular) | Mankin Score | Significantly lower than model group | [2] |
| OARSI Score | Significantly lower than model group | ||||
| Serum TNF-α, IL-1β, IL-6, COMP | Significantly lower than model group | ||||
| p-p38 MAPK Expression (Cartilage) | Significantly lower than model group | ||||
| p-JNK Expression (Cartilage) | Significantly lower than model group | ||||
| Cartilage Destruction (H&E, Safranin O) | Protected against cartilage destruction |
Table 2: In Vitro Efficacy of Fraxetin on Rat Chondrocytes
| Cell Model | Treatment | Outcome Measure | Result | Reference |
| IL-1β-induced Rat Chondrocytes | IL-1β + Fraxetin | Apoptosis | Prevented IL-1β-induced apoptosis | |
| TLR4, MyD88, NF-κB p65 Expression | Decreased IL-1β-induced increase | |||
| TNF-α, IL-6 Expression | Decreased IL-1β-induced increase | |||
| IκBα Expression | Increased (counteracting IL-1β effect) | |||
| MMP13 Expression | Suppressed upregulation | |||
| Collagen II Degradation | Suppressed |
Experimental Protocols
Animal Model Induction
a) Meniscectomy-Induced Osteoarthritis in Rats
-
Animals: Use specific pathogen-free (SPF) grade Sprague-Dawley (SD) rats.
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of pentobarbital sodium).
-
Surgical Procedure:
-
Make a medial parapatellar incision in the right knee joint.
-
Expose the joint capsule and dissect the medial collateral ligament.
-
Resect the anterior horn of the medial meniscus.
-
Suture the incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor for signs of infection.
-
Model Confirmation: The OA model is typically established over several weeks.
b) Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
-
Animals: Use SPF grade SD rats (e.g., 8-week-old males).
-
MIA Preparation: Prepare a fresh solution of MIA in sterile normal saline (e.g., 60 mg/mL).
-
Injection Procedure:
-
Anesthetize the rats.
-
Administer a single intra-articular injection of MIA solution (e.g., 50 µL) into the right knee joint cavity.
-
The control group receives an equivalent volume of sterile normal saline.
-
-
Model Development: Allow several weeks for the OA pathology to develop.
This compound/Fraxetin Administration
-
Route: Intra-articular injection is a common route for localized delivery.
-
Dosage: A dosage of 5 mg/kg/day of Fraxetin has been shown to be effective.
-
Vehicle: Dissolve this compound/Fraxetin in a suitable vehicle such as sterile normal saline.
-
Frequency: Administer daily for a specified period (e.g., 7 consecutive days).
Histological Analysis
-
Tissue Preparation:
-
Euthanize the animals at the end of the study period.
-
Dissect the knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the specimens in EDTA solution.
-
Dehydrate, clear, and embed the tissues in paraffin.
-
Section the paraffin blocks (e.g., 5 µm thickness).
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment.
-
Safranin O-Fast Green: To visualize proteoglycan content in the cartilage (stains red/orange).
-
Toluidine Blue: To assess cartilage matrix and chondrocyte morphology.
-
-
Scoring:
-
Use established scoring systems like the Mankin score or OARSI score to quantify the severity of cartilage degradation.
-
Molecular Analyses
a) Western Blotting
-
Protein Extraction: Extract total protein from cartilage tissue or cultured chondrocytes using RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TLR4, MyD88, NF-κB p65, p-p38 MAPK, p-JNK, MMP13, Collagen II, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.
b) Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from cartilage tissue or chondrocytes using a suitable kit (e.g., TRIzol).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using SYBR Green master mix and specific primers for target genes (e.g., Cleaved-Caspase-3, Bcl-2).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
c) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect serum or cell culture supernatant.
-
Assay Procedure: Use commercial ELISA kits to measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cartilage oligomeric matrix protein (COMP) according to the manufacturer's instructions.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound in chondrocytes.
Experimental Workflow
Caption: General experimental workflow for studying this compound in OA animal models.
References
Application Notes and Protocols: Utilizing Fraxin to Induce an Antioxidant Response in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxin (7-hydroxy-6-methoxycoumarin 8-glucoside) is a naturally occurring coumarin glycoside found in various plants, notably in the bark of Fraxinus species.[1] Emerging research has highlighted its significant antioxidant properties, making it a compound of interest for mitigating oxidative stress-related cellular damage.[2][3] this compound has been shown to exert its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4] This pathway is a critical endogenous defense mechanism that upregulates the expression of a suite of antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT).
These application notes provide a comprehensive guide for researchers to effectively utilize this compound to induce and evaluate antioxidant responses in various cell lines. Detailed protocols for cell culture, this compound treatment, and key experimental assays are provided, along with a summary of reported quantitative data to guide experimental design and interpretation.
Data Presentation: Quantitative Effects of this compound on Antioxidant Response
The following tables summarize the quantitative data from various studies on the effects of this compound treatment on different cell lines. These data can serve as a reference for expected outcomes.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | Inducer of Oxidative Stress | This compound Concentration | Treatment Duration | % Reduction in ROS | Reference(s) |
| HepG2 | t-BHP | 1-100 µM | Not Specified | Dose-dependent decrease; 100 µM showed significant reduction | |
| RAW264.7 | ox-LDL | 20 µmol/L | 24 hours | Significant attenuation | |
| MNT1 | H₂O₂ | Not Specified | Not Specified | Scavenged intracellular ROS |
Table 2: Effect of this compound on Antioxidant Enzyme Expression and Activity
| Cell Line | This compound Concentration | Treatment Duration | Target Enzyme/Protein | Fold Increase/Effect | Reference(s) |
| Glomerular Mesangial Cells (GMCs) | Not Specified | Not Specified | SOD1, HO-1 | Increased expression | |
| MNT1 | Not Specified | Not Specified | CAT, HO-1 | Upregulated | |
| HaCaT | Not Specified | Not Specified | HO-1 | Upregulated mRNA and protein expression | |
| HepG2 | Not Specified | Not Specified | HO-1 | Increased expression (Nrf2-dependent) |
Table 3: Effect of this compound on Nrf2 Pathway Activation
| Cell Line | This compound Concentration | Treatment Duration | Key Finding | Reference(s) |
| Glomerular Mesangial Cells (GMCs) | Not Specified | Not Specified | Activated Nrf2/ARE pathway | |
| MNT1 | Not Specified | Not Specified | Activated NRF2 | |
| HaCaT | Not Specified | Not Specified | Induced nuclear localization of Nrf2 | |
| HepG2 | Not Specified | Not Specified | Protected cells through Nrf2 pathway-dependent HO-1 expression |
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides a general guideline for maintaining cell lines. Specific media and conditions should be optimized based on the cell line of choice (e.g., HepG2, HaCaT, HUVECs).
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells upon reaching 70-80% confluency.
-
To subculture, wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
This compound Stock Solution Preparation and Cell Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) by dissolving it in sterile DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in fresh, pre-warmed complete growth medium to achieve the desired final concentrations (e.g., 1-100 µM).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cultured cells and replace it with the this compound-containing medium.
-
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA probe
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Oxidative stress inducer (e.g., H₂O₂ or t-BHP), optional
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
After this compound treatment, remove the medium and wash the cells gently with sterile PBS or HBSS.
-
Load the cells with 10-20 µM DCFH-DA in PBS or HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS or HBSS to remove excess probe.
-
(Optional) Induce oxidative stress by adding a solution of H₂O₂ or t-BHP.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Monitor the fluorescence at regular intervals for 30-60 minutes.
Western Blot Analysis for Antioxidant Enzyme Expression
This protocol is for determining the protein levels of antioxidant enzymes such as HO-1, SOD, and CAT.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HO-1, anti-SOD, anti-CAT, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Following this compound treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflow
This compound-Mediated Nrf2/ARE Signaling Pathway
Caption: this compound activates the Nrf2/ARE pathway.
General Experimental Workflow for Assessing this compound's Antioxidant Activity
Caption: Workflow for studying this compound's antioxidant effects.
References
- 1. Pharmacological Activities of Plant-Derived this compound with Molecular Mechanisms: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits melanogenesis by suppressing the ERK/MAPK pathway and antagonizes oxidative stress by activating the NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Chemically Induced Hepatotoxicity by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes the Activation of Nrf2/ARE Pathway via Increasing the Expression of Connexin43 to Ameliorate Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating the Modulatory Effects of Fraxin on Cytokine Production in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxin, a natural coumarin glycoside, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[1][2][3] This has led to growing interest in its therapeutic potential for inflammatory diseases. Macrophages, key cells of the innate immune system, play a crucial role in the inflammatory response through the production of various cytokines. Dysregulation of cytokine production by macrophages is implicated in the pathogenesis of numerous inflammatory conditions. This document provides a detailed protocol for investigating the effects of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for studying inflammation.
Recent studies have shown that this compound can significantly suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), in LPS-activated macrophages. The underlying mechanism of this compound's anti-inflammatory action is believed to involve the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
This section details the materials and methods for assessing the impact of this compound on cytokine production in a macrophage cell line.
Materials and Reagents
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (high purity)
-
Cell counting solution (e.g., Trypan Blue)
-
Phosphate Buffered Saline (PBS)
-
Reagents for cytokine quantification (e.g., ELISA kits for TNF-α, IL-6, IL-1β)
-
Reagents for RNA extraction and quantitative PCR (optional)
-
Reagents for Western Blotting (optional)
Cell Culture and Maintenance
-
Culture macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Experimental Procedure for this compound Treatment and LPS Stimulation
-
Cell Seeding: Seed macrophages into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM). A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation should be included.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Following incubation, centrifuge the plates at a low speed to pellet the cells. Carefully collect the supernatant for cytokine analysis.
Cytokine Quantification using ELISA
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Data Presentation
The quantitative data obtained from the ELISA experiments can be summarized in the following table for clear comparison.
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 0 | - | Baseline | Baseline | Baseline |
| LPS Only | 0 | + | High | High | High |
| This compound 10 | 10 | + | Reduced | Reduced | Reduced |
| This compound 25 | 25 | + | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound 50 | 50 | + | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental steps, the following diagrams are provided.
Caption: Experimental workflow for testing this compound's effect on cytokine production.
Caption: this compound's proposed mechanism of action on inflammatory signaling pathways.
Conclusion
This protocol provides a robust framework for evaluating the anti-inflammatory properties of this compound in vitro. The presented methodologies allow for the precise quantification of cytokine modulation and offer insights into the underlying molecular mechanisms. The results from these experiments can contribute to the understanding of this compound's therapeutic potential and inform further drug development efforts. It is recommended to perform dose-response and time-course experiments to fully characterize the effects of this compound. Additionally, investigating the expression of key signaling proteins through Western blotting can further elucidate the mechanism of action.
References
- 1. This compound Alleviates Atherosclerosis by Inhibiting Oxidative Stress and Inflammatory Responses via the TLR4/PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cytokine Storm Activity of this compound, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Fraxin as a Tool for Studying Coumarin Glycoside Metabolism
References
- 1. Pharmacological Activities of Plant-Derived this compound with Molecular Mechanisms: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents Chemically Induced Hepatotoxicity by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its metabolite, fraxetin, in rat plasma by liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fraxin: Application Notes and Protocols for Skin Protection in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxin (Fraxetin-8-O-glucoside), a natural coumarin glucoside predominantly extracted from the bark of Fraxinus species, has emerged as a promising bioactive compound in cosmetic science for its multifaceted skin-protective properties.[1][2] Possessing potent anti-inflammatory, antioxidant, and anti-melanogenic activities, this compound offers a comprehensive approach to addressing common skin concerns such as hyperpigmentation, oxidative stress-induced aging, and inflammation.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data to support the research and development of this compound-based cosmetic formulations for skin protection.
Mechanisms of Action
This compound exerts its skin-protective effects through several key signaling pathways:
-
Anti-Melanogenesis: this compound effectively inhibits melanin synthesis by suppressing the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway.[3] This leads to the downregulation of key melanogenic enzymes and transcription factors, including Microphthalmia-associated transcription factor (MITF), Tyrosinase (TYR), Tyrosinase-related protein 1 (TYRP1), and Dopachrome tautomerase (DCT). The reduction in tyrosinase activity is a primary contributor to its anti-pigmentation effects.
-
Antioxidant Activity: this compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This activation upregulates the expression of antioxidant enzymes such as Catalase (CAT) and Heme oxygenase-1 (HO-1), which neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. This compound has been shown to scavenge ROS and protect against H₂O₂-induced apoptosis in skin cells.
-
Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties by modulating various signaling pathways, including the Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) pathway. It has been shown to downregulate the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor necrosis factor-alpha (TNF-α).
Data Presentation
Table 1: Anti-Melanogenic Activity of this compound
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| Melanin Content | MNT1 cells | Pretreatment | Decreased | |
| Tyrosinase Activity | MNT1 cells | Pretreatment | Reduced | |
| MITF, TYR, TYRP1, DCT Protein Levels | MNT1 cells | Pretreatment | Downregulated | |
| Melanin Content | Zebrafish | Pretreatment | Decreased |
Table 2: Antioxidant Activity of this compound
| Parameter | Cell Line/Model | This compound Concentration | Result | Reference |
| Reactive Oxygen Species (ROS) | MNT1 cells (H₂O₂-induced) | Pretreatment | Scavenged | |
| NRF2 Activation | MNT1 cells | Pretreatment | Activated | |
| CAT and HO-1 Protein Levels | MNT1 cells | Pretreatment | Upregulated | |
| Radical Scavenging Activity | in vitro assay | 0.5 mM | Demonstrated free radical scavenging | |
| Cytoprotection against H₂O₂ | Human umbilical vein endothelial cells | Not specified | Protected against cytotoxicity |
Table 3: Anti-Inflammatory Activity of this compound
| Parameter | Cell Line/Model | This compound Concentration | Result | Reference |
| IL-1β, IL-6, TNF-α mRNA | RAW264.7 macrophages (ox-LDL-stimulated) | 20 µmol/L | Significantly reversed the increase | |
| IL-1β, IL-6, TNF-α | RAW 264.7 cells (LPS-induced) | 25 µg/mL | Significant suppression | |
| IL-8 | Mice (LPS-induced) | 120 mg/Kg (IP) | 93% inhibition | |
| IL-1β, IL-6, TNF-α | Mice (LPS-induced) | 120 mg/Kg (IP) | Significant reduction |
Experimental Protocols
Cell Culture
-
MNT1 Melanoma Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
B16F10 Mouse Melanoma Cells: Culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
HaCaT Keratinocytes: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
RAW264.7 Macrophages: Culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Melanin Content Assay
-
Seed MNT1 or B16F10 cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cell pellets in 1N NaOH at 60°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Quantify the protein content of the lysates using a BCA or Bradford protein assay.
-
Normalize the melanin content to the total protein concentration.
Tyrosinase Activity Assay
-
Prepare cell lysates from this compound-treated MNT1 or B16F10 cells in a buffer containing 1% Triton X-100.
-
In a 96-well plate, add the cell lysate to a reaction mixture containing L-DOPA (3,4-dihydroxy-L-phenylalanine).
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize to the protein concentration.
Reactive Oxygen Species (ROS) Detection
-
Seed cells (e.g., MNT1, HaCaT) in a 96-well black plate.
-
Pre-treat the cells with this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 1 mM) for 24 hours.
-
Wash the cells with PBS.
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe (diluted in DMEM) for 1 hour.
-
Wash the cells five times with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or observe under a fluorescence microscope.
Western Blot Analysis
-
Prepare total protein lysates from cells treated with or without this compound.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against MITF, TYR, TYRP1, DCT, NRF2, CAT, HO-1, p-ERK, ERK, p-Akt, Akt, or other target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Zebrafish Melanogenesis Assay
-
Collect synchronized zebrafish embryos and maintain them in embryo medium.
-
At 24 hours post-fertilization (hpf), expose the embryos to various concentrations of this compound in the embryo medium.
-
Incubate the embryos until 72 hpf.
-
Observe and photograph the pigmentation of the zebrafish embryos under a stereomicroscope.
-
Quantify the melanin content by analyzing the images using software like ImageJ or by performing a melanin extraction assay on pooled embryos.
Signaling Pathways and Experimental Workflow Diagrams
Conclusion
This compound presents a compelling profile for use in cosmetic science, offering a multi-target approach to skin protection. Its demonstrated efficacy in inhibiting melanogenesis, combating oxidative stress, and reducing inflammation makes it a valuable ingredient for formulations aimed at skin brightening, anti-aging, and soothing irritated skin. The provided data and protocols serve as a foundation for further research and development of innovative and effective skin care products leveraging the benefits of this compound. Further clinical studies are warranted to fully elucidate its in-vivo efficacy and safety profile in human subjects.
References
Troubleshooting & Optimization
Technical Support Center: Fraxin Extraction from Fraxinus Bark
Welcome to the technical support center for optimizing Fraxin extraction from Fraxinus bark. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Fraxinus bark?
A1: Several methods can be employed for this compound extraction, with the most effective being advanced techniques that enhance efficiency and yield. These include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, improving solvent penetration and reducing extraction time and temperature.[1][2][3][4][5]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction and often higher yields compared to conventional methods.
-
Supercritical Fluid Extraction (SFE): This "green" technique typically uses supercritical CO2, sometimes with a co-solvent like ethanol, to extract compounds with high purity.
-
Enzyme-Assisted Extraction (EAE): This method employs enzymes to break down the plant cell wall, facilitating the release of intracellular components like this compound.
-
Conventional Solvent Extraction: This traditional method involves soaking the bark in a solvent, often with heating (reflux) or stirring. While simpler, it may be less efficient in terms of time and solvent consumption.
Q2: Which solvents are recommended for this compound extraction?
A2: The choice of solvent is critical for maximizing this compound yield. Polar solvents are generally most effective. Based on experimental data, the following are recommended:
-
Methanol-water mixtures: Aqueous methanol, typically in concentrations of 70-80%, has been shown to be highly efficient for extracting phenolic compounds, including this compound.
-
Ethanol-water mixtures: Similar to methanol, ethanol-water mixtures (around 70%) are effective and are often preferred due to ethanol's lower toxicity.
-
Water: Hot water infusion is a traditional and simple method, though it may be less efficient than using alcohol-water mixtures.
Q3: How can I optimize my extraction parameters to improve yield?
A3: Optimization of extraction parameters is crucial for maximizing this compound yield. Response Surface Methodology (RSM) is a powerful statistical tool used to optimize these parameters. Key parameters to consider include:
-
Solvent Concentration: The ratio of alcohol to water significantly impacts extraction efficiency.
-
Temperature: Higher temperatures generally increase extraction speed, but excessive heat can lead to the degradation of this compound.
-
Extraction Time: Longer extraction times can increase yield, but there is a point of diminishing returns after which degradation may occur.
-
Solid-to-Liquid Ratio: The ratio of bark material to solvent volume affects the concentration gradient and, consequently, the extraction efficiency.
-
Ultrasonic/Microwave Power (for UAE/MAE): Higher power can enhance extraction but must be balanced against potential degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent selection.2. Sub-optimal extraction parameters (time, temperature, power).3. Inefficient cell wall disruption. | 1. Use a polar solvent, such as a 70-80% methanol or ethanol solution.2. Optimize parameters using a systematic approach like Response Surface Methodology (RSM). Refer to the optimized conditions in the tables below.3. Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption. |
| Degradation of this compound | 1. Excessive temperature during extraction.2. Prolonged extraction time. | 1. For MAE, use moderate power and temperature (e.g., 60-100°C). For UAE, maintain a lower temperature (e.g., 30-60°C).2. Optimize the extraction time to find the point of maximum yield before degradation becomes significant. Shorter times are a key advantage of UAE and MAE. |
| Co-extraction of Impurities | 1. Non-selective solvent.2. Lack of a pre-extraction step. | 1. While polar solvents are effective for this compound, subsequent purification steps like column chromatography may be necessary.2. Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before the main extraction. |
| Inconsistent Results | 1. Variation in raw material (bark source, age, preparation).2. Lack of precise control over extraction parameters. | 1. Standardize the source, age, and pre-processing of the Fraxinus bark (e.g., particle size).2. Ensure accurate and consistent control of all extraction parameters (temperature, time, power, solvent ratio) for each experiment. |
Data on Optimized Extraction Parameters
The following tables summarize quantitative data from various studies on the optimization of different extraction methods for phenolic compounds, which can be indicative for this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Plant Material | Target Compound(s) | Optimal Solvent | Temperature (°C) | Time (min) | Ultrasonic Power/Amplitude | Reference |
| Spruce Wood Bark | Total Polyphenols | 70% Ethanol | 54 | 60 | Not specified | |
| Applewood | Total Polyphenols | 30% Ethanol | 25 | 10 | 50 W, 70% amplitude | |
| Peaches | Total Phenolics | Not specified | 41.53 | 27.86 | 43.99% power | |
| Black Pine Bark | Total Phenolic Content | 80% Methanol | 32.52 | 7.43 | 110.68 W |
Table 2: Microwave-Assisted Extraction (MAE) Parameters
| Plant Material | Target Compound(s) | Optimal Solvent | Temperature (°C) | Time (min) | Microwave Power (W) | Reference |
| Saraca asoca Bark | Lyoniside | 70% Methanol | Not specified | 10 | Not specified | |
| Spruce Bark | Total Extractives | 96.6% Ethanol | 100 | 13.4 | Not specified | |
| Quercus cerris Bark | Total Polyphenols | 70% Ethanol | Not specified | 18 | 650 | |
| Quercus Bark | Total Phenolic Content | 33% Ethanol, 0.38% Methanol | Not specified | 60 | 45 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Material: Grind dried Fraxinus bark to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction:
-
Place 10 g of the powdered bark into a 250 mL flask.
-
Add 100 mL of the 70% ethanol solution (1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the temperature to 50°C and the ultrasonic power to a suitable level (e.g., 100 W).
-
Extract for 30 minutes.
-
-
Separation:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate.
-
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
-
Analysis: Quantify the this compound content in the extract using a suitable analytical method like HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Material: Grind dried Fraxinus bark to a fine powder.
-
Solvent Preparation: Prepare a 70% (v/v) methanol-water solution.
-
Extraction:
-
Place 5 g of the powdered bark into a microwave extraction vessel.
-
Add 100 mL of the 70% methanol solution (1:20 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the temperature to 80°C and the extraction time to 10 minutes.
-
-
Separation:
-
Allow the vessel to cool, then filter the contents.
-
Collect the filtrate.
-
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Analysis: Determine the this compound concentration in the crude extract via HPLC.
Visualizations
Caption: General workflow for this compound extraction from Fraxinus bark.
Caption: Simplified signaling pathways of this compound's bioactivity.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Loop-Ultrasound-Assisted Extraction: An Efficient Approach for the Recovery of Bioactive Compounds from Oak Bark | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of ultrasound-assisted extraction of polyphenols from spruce wood bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins | PLOS One [journals.plos.org]
Optimizing solvent systems for Fraxin purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in the chromatographic purification of Fraxin.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound using chromatography.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Overlap | Inappropriate solvent system polarity. | Modify the mobile phase composition. For reverse-phase HPLC, increase the aqueous component (e.g., water) to enhance the retention of polar compounds like this compound. For normal-phase chromatography, adjust the ratio of non-polar and polar solvents (e.g., n-hexane and ethyl acetate). |
| Incorrect gradient slope in HPLC. | Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting compounds. | |
| Peak Tailing | Presence of active sites on the stationary phase (e.g., exposed silanol groups). | Add a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase. This can suppress the ionization of silanol groups and reduce peak tailing. |
| Overloading of the column. | Reduce the sample concentration or injection volume. | |
| Low Yield | This compound irreversibly adsorbing to the stationary phase. | Ensure the pH of the mobile phase is appropriate. The addition of a competitive agent might also be beneficial in some cases. |
| Degradation of this compound during the process. | Use fresh, high-purity solvents and protect the sample from light and high temperatures. | |
| Variable Retention Times | Fluctuation in mobile phase composition. | Ensure solvents are properly mixed and degassed. Use a high-quality pump to deliver a consistent flow rate. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times in HPLC. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the purification of this compound.
Q1: What are the most common chromatographic techniques for this compound purification?
A1: The most frequently used methods for the purification of this compound are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, and column chromatography using silica gel or other stationary phases.
Q2: Which solvent systems are recommended for the initial purification of this compound?
A2: For column chromatography, a common starting point is a gradient of ethyl acetate in n-hexane. For reverse-phase HPLC, a gradient of methanol or acetonitrile in water is typically employed. The addition of a small amount of acid, like formic acid, to the mobile phase is often recommended to improve peak shape.
Q3: How can I optimize the solvent system for better this compound purity?
A3: Optimization is an iterative process. Start with a broad gradient to determine the approximate elution conditions. Then, run a shallower gradient around the elution point of this compound to improve separation from nearby impurities. Fine-tune the solvent ratios in isocratic elution for the best balance of resolution and run time.
Q4: What detectors are suitable for monitoring this compound during chromatography?
A4: A UV detector is highly effective for monitoring this compound, as it has a characteristic UV absorbance. A common wavelength for detection is 340 nm.
Experimental Protocols
Below are detailed methodologies for common this compound purification experiments.
Protocol 1: Column Chromatography for Initial this compound Isolation
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).
-
Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate, in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) or a UV-Vis spectrophotometer.
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
Protocol 2: Reverse-Phase HPLC for High-Purity this compound
-
System Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Degas both mobile phases thoroughly.
-
-
Column: A C18 column is commonly used.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a stable flow rate (e.g., 1 mL/min).
-
Sample Preparation: Dissolve the partially purified this compound sample in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 100% B
-
35-40 min: 100% B
-
40-45 min: 100% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Detection: Monitor the eluate using a UV detector at 340 nm.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Solvent Evaporation: Remove the solvent from the collected fraction, typically using a rotary evaporator or lyophilizer.
Quantitative Data Summary
The following table summarizes typical parameters for this compound purification using HPLC.
| Parameter | Value | Chromatographic Conditions |
| Stationary Phase | C18 | Reverse-Phase |
| Mobile Phase | Water (A) and Methanol (B) with 0.1% Formic Acid | Gradient Elution |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | 340 nm | UV Detector |
| Typical Retention Time | Varies with exact conditions, but often in the mid-range of the gradient. | - |
Visualizations
The following diagrams illustrate key workflows and relationships in this compound purification.
Caption: A typical workflow for the purification of this compound from a crude plant extract.
Caption: A logical flowchart for optimizing a solvent system in chromatography.
Technical Support Center: Troubleshooting Low Solubility of Fraxin in Aqueous Buffers
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with the low solubility of Fraxin in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard aqueous buffers?
This compound has limited solubility in aqueous buffers. For instance, its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 2 mg/mL[1]. It is considered slightly soluble in cold water but is freely soluble in hot water and hot ethanol[].
Q2: How does pH influence the solubility of this compound?
The solubility of this compound, like other ionizable compounds, is significantly dependent on the pH of the solution[3]. This compound has a predicted pKa of approximately 6.99[4]. At pH values above its pKa, this compound will be deprotonated and exist in its more soluble ionized form. Conversely, at pH values below its pKa, it will be in its less soluble, non-ionized form. Therefore, adjusting the pH of the buffer to be slightly above 7 can enhance its solubility.
Q3: Can I dissolve this compound directly in my aqueous buffer?
Directly dissolving this compound in aqueous buffers can be challenging due to its low solubility[1]. It is often recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute this stock solution into the desired aqueous buffer.
Q4: What is the stability of this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared solutions, ideally on the same day, as prolonged storage can lead to degradation. The stability of coumarin derivatives in aqueous solutions can be affected by pH and temperature.
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous buffer.
-
Question: I've prepared a solution of this compound in my buffer, but I see a precipitate. What should I do?
-
Answer: Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the given buffer conditions. Here are several troubleshooting steps you can take, ranging from simple adjustments to more advanced formulation strategies.
Initial Troubleshooting Steps
-
Verify Concentration: Double-check your calculations to ensure you have not attempted to dissolve this compound beyond its known solubility limit in the specific buffer you are using (e.g., ~2 mg/mL in PBS, pH 7.2).
-
Heat the Solution: this compound is more soluble in hot water and hot ethanol. Gently warming your buffer while dissolving the this compound may help increase its solubility. Ensure the temperature is compatible with the stability of this compound and other components in your experiment.
-
Adjust the pH: Since this compound has a pKa of ~6.99, increasing the pH of your buffer to slightly alkaline conditions (e.g., pH 7.4-8.0) can significantly increase its solubility by promoting the formation of the more soluble ionized form.
Advanced Troubleshooting Strategies
If the initial steps do not resolve the issue, you may need to employ more advanced techniques to enhance this compound's solubility.
-
Question: I've tried adjusting the concentration, heating, and pH, but I'm still facing solubility issues. What are my other options?
-
Answer: For more significant solubility enhancements, you can consider using co-solvents or solubilizing excipients like cyclodextrins.
Solubility Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~2 mg/mL | |
| DMSO | ~50 mg/mL, up to 250 mg/mL with sonication | |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| Ethanol | Slightly soluble | |
| Hot Water | Freely soluble | |
| Hot Ethanol | Freely soluble | |
| Cold Water | Sparingly soluble | |
| Ether | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution into Aqueous Buffer
This protocol describes the recommended method for preparing a working solution of this compound in an aqueous buffer.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure the this compound is completely dissolved. Sonication can be used to aid dissolution in DMSO.
-
-
Dilution into Aqueous Buffer:
-
Obtain your desired aqueous buffer (e.g., PBS, Tris-HCl).
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve your final desired concentration.
-
Crucially, the final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid any potential effects on your experiment.
-
-
Observation:
-
Visually inspect the solution for any signs of precipitation immediately after preparation and before use. If precipitation occurs, the final concentration of this compound is likely too high for the chosen buffer and co-solvent percentage.
-
Protocol 2: Enhancing this compound Solubility using Co-solvents
This protocol outlines a screening process to determine the optimal percentage of a co-solvent to enhance this compound solubility in your aqueous buffer.
-
Prepare a Concentrated this compound Stock:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.
-
-
Prepare Co-solvent/Buffer Mixtures:
-
Create a series of your desired aqueous buffer containing increasing percentages of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) such as 1%, 2%, 5%, and 10% (v/v).
-
-
Solubility Assessment:
-
To each co-solvent/buffer mixture, add a small aliquot of the this compound stock solution to reach your target final concentration.
-
Vortex each solution thoroughly.
-
-
Observation and Quantification:
-
Visually inspect each solution for precipitation immediately and after a defined incubation period (e.g., 1 hour) at your experimental temperature.
-
To quantify the solubility, you can centrifuge the solutions to pellet any precipitate and then measure the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Protocol 3: Enhancing this compound Solubility using Cyclodextrins
This protocol describes how to use cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
Select a Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for enhancing the solubility of coumarins.
-
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of solutions with increasing concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM) in your desired aqueous buffer.
-
-
Complex Formation:
-
Add this compound to each cyclodextrin solution to achieve your desired final concentration. It is often beneficial to add the this compound from a concentrated organic stock solution (as described in Protocol 1) to the cyclodextrin solution while vigorously vortexing.
-
-
Equilibration:
-
Allow the solutions to equilibrate by shaking or stirring for a sufficient period (e.g., 24-48 hours) at a constant temperature.
-
-
Solubility Assessment:
-
After equilibration, centrifuge the solutions to remove any undissolved this compound.
-
Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method.
-
Visual Troubleshooting Guides
Caption: A flowchart for troubleshooting low this compound solubility.
Caption: Workflow for enhancing this compound's aqueous solubility.
References
Methods to enhance Fraxin solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Fraxin for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that is slightly soluble in cold water and ethanol.[1][2][3] Its solubility is significantly better in hot water and hot alcohol.[2][] this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF). It is considered practically insoluble in ether.
Q2: What are the reported solubility values for this compound in common solvents?
A2: The reported solubility of this compound can vary slightly between suppliers due to minor batch-to-batch variations. However, the following table summarizes the generally accepted solubility data.
| Solvent | Solubility | Source(s) |
| DMSO | ≥37 mg/mL to 250 mg/mL (may require sonication) | |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| PBS (pH 7.2) | ~2 mg/mL | |
| Ethanol | Slightly soluble | |
| Hot Water / Hot Ethanol | Freely/Easily soluble | |
| Cold Water | Sparingly/Slightly soluble |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an organic solvent of choice, such as DMSO. It is recommended to purge the solvent with an inert gas. For aqueous-based experiments, further dilutions of the stock solution into your aqueous buffer or isotonic saline should be made. Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects. For an organic solvent-free solution, this compound can be directly dissolved in aqueous buffers like PBS (pH 7.2), though solubility is lower.
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Problem: My this compound powder is not dissolving in the aqueous buffer.
Solution:
This compound has limited solubility in aqueous solutions at neutral pH. Consider the following options:
-
Prepare a high-concentration stock solution in an organic solvent. Dissolve the this compound in DMSO first. You can then dilute this stock solution into your aqueous experimental medium. Be sure to calculate the final DMSO concentration in your assay to ensure it is at a non-toxic level for your cells (typically <0.5%).
-
Increase the temperature. this compound is more soluble in hot water. Gently warming the solution to 37°C may aid dissolution. However, be mindful of the thermal stability of this compound and other components in your medium.
-
Adjust the pH. The solubility of phenolic compounds can be pH-dependent. While specific data for this compound's pH-dependent solubility is limited, adjusting the pH of your buffer might improve solubility. This should be done cautiously as it can affect your experimental outcomes.
Problem: I'm seeing precipitation after diluting my DMSO stock solution into the aqueous medium.
Solution:
This is a common issue when a drug is much less soluble in the final aqueous medium than in the concentrated organic stock.
-
Lower the final concentration. The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Use a multi-step dilution. Instead of a single large dilution, try diluting the stock solution in several smaller steps, vortexing between each step.
-
Incorporate solubility-enhancing excipients. Consider using techniques like cyclodextrin complexation to improve the aqueous solubility of this compound.
Advanced Methods to Enhance this compound Solubility
For experiments requiring higher aqueous concentrations of this compound, the following advanced methods can be employed.
Co-solvency
This is the most common method, involving the use of a water-miscible organic solvent to dissolve this compound before diluting it into the aqueous medium.
Experimental Protocol: Preparing a this compound Stock Solution using a Co-solvent
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
To facilitate dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your working solution, dilute the stock solution into your cell culture medium or buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including the vehicle control.
References
Fraxin stability issues in cell culture media and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fraxin in cell culture media and other experimental solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues related to this compound stability.
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is typically supplied as a crystalline solid. To prepare a stock solution, dissolve it in an appropriate organic solvent such as DMSO or dimethylformamide, where its solubility is approximately 50 mg/mL.[1] It is also slightly soluble in ethanol.[1] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][3] Always protect the solution from light.[2] To avoid repeated freeze-thaw cycles, which can degrade the product, store the solution in single-use aliquots.
Q2: I need to make an aqueous solution of this compound for my cell culture experiments. What is the best way to do this and how stable is it?
A2: For aqueous solutions, you can either dilute your organic stock solution into your aqueous buffer or cell culture medium, or you can prepare an organic solvent-free solution by dissolving the this compound solid directly into an aqueous buffer like PBS (pH 7.2). The solubility in PBS is approximately 2 mg/mL. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.
Q3: My this compound solution has precipitated after being diluted in PBS. What could be the cause and how can I fix it?
A3: Precipitation of this compound in PBS can be due to several factors:
-
Concentration: The concentration of this compound may have exceeded its solubility limit in PBS (approx. 2 mg/mL).
-
Temperature: Storing PBS solutions, especially concentrated stocks, at 4°C can cause salts to precipitate, which can affect the solubility of other components.
-
pH: The pH of the solution can influence the solubility of this compound.
-
Presence of Ca2+ or Mg2+: The presence of calcium and magnesium ions in some PBS formulations can lead to the formation of insoluble phosphate salts.
To troubleshoot this, try the following:
-
Ensure your final this compound concentration is below its solubility limit.
-
Warm the PBS to room temperature before dissolving the this compound.
-
Consider using a calcium and magnesium-free PBS formulation.
-
To aid dissolution, you can heat the solution to 37°C and use an ultrasonic bath.
Q4: What are the main factors that affect the stability of this compound in solution?
A4: The stability of this compound, like many phenolic compounds, can be influenced by several factors:
-
pH: Changes in pH can affect the structure and stability of flavonoids.
-
Light: this compound should be protected from light, as UV exposure can cause degradation through photo-oxidation.
-
Temperature: Higher temperatures can accelerate degradation. It is recommended to store this compound solutions at low temperatures (-20°C or -80°C).
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation. Purging the solvent with an inert gas before preparing the stock solution can help minimize this.
Q5: How can I tell if my this compound has degraded?
A5: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitate. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate this compound from its degradation products.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥37 mg/mL | |
| Dimethylformamide | ~50 mg/mL | |
| Ethanol | Slightly soluble | |
| PBS (pH 7.2) | ~2 mg/mL | |
| Hot Water | Freely soluble | |
| Hot Alcohol | Freely soluble | |
| Cold Water | Sparingly soluble | |
| Ether | Practically insoluble |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Special Instructions | Reference |
| -20°C | Up to 1 month | Protect from light | |
| -80°C | Up to 6 months | Protect from light |
Table 3: Factors Influencing this compound Stability
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| Light | Can cause photo-oxidation and degradation. | Store in amber vials or protect from light. | |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. | |
| pH | Non-optimal pH can lead to structural changes. | Maintain optimal pH for your specific application. | |
| Oxygen | Can lead to oxidative degradation. | Purge solvent with inert gas before use. | |
| Repeated Freeze-Thaw | Can degrade the compound. | Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol: DPPH Free Radical Scavenging Assay for Antioxidant Activity of this compound
This protocol outlines a common method to assess the antioxidant activity of this compound, where its stability is crucial for accurate results.
1. Materials:
-
This compound
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl)
-
Ethanol or Methanol
-
96-well microplate
-
Spectrophotometer (plate reader)
2. Procedure:
-
Preparation of DPPH solution: Prepare an 80 µM solution of DPPH in ethanol. This solution should have a deep purple color.
-
Preparation of this compound solutions: Prepare a series of concentrations of this compound (e.g., 0.02, 0.1, and 0.5 mM) in ethanol.
-
Assay:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound solution to the wells.
-
For the control, add an equal volume of ethanol instead of the this compound solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 10-30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation: The free radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound-containing solution.
Visualizations
References
How to prevent Fraxin degradation during storage and handling
This technical support center provides guidance on the proper storage and handling of Fraxin to minimize degradation and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, this compound is reported to be stable for at least four years.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions of this compound in high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where its solubility is approximately 50 mg/mL. To minimize oxidation, the solvent should be purged with an inert gas like argon or nitrogen before dissolving the this compound. For short-term storage, stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months, protected from light.
Q3: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for more than one day. This compound, like other coumarin glycosides, is susceptible to hydrolysis, especially under neutral to alkaline conditions, which can lead to the opening of the lactone ring and loss of biological activity.
Q4: What are the main factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound include:
-
pH: this compound is more stable in acidic to neutral pH. Alkaline conditions can catalyze the hydrolysis of the lactone ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxidation: As a phenolic compound, this compound can be susceptible to oxidation.
Q5: How can I tell if my this compound has degraded?
Degradation of this compound may not always be visible. However, signs of degradation could include a change in the color or appearance of the solid or solution. The most reliable way to assess the purity and integrity of your this compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | This compound degradation due to improper storage or handling. | 1. Prepare fresh working solutions from a properly stored stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use vials. 3. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low and does not affect your biological system. |
| Precipitation is observed in my aqueous working solution. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of this compound in your aqueous buffer (e.g., PBS, pH 7.2) does not exceed its solubility limit (approximately 2 mg/mL). 2. If a higher concentration is needed, consider using a co-solvent system, but validate its compatibility with your experimental setup. |
| Inconsistent results between experiments. | Variable degradation of this compound due to differences in handling. | 1. Standardize your protocol for preparing and handling this compound solutions. 2. Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Minimize the time that this compound solutions are kept at room temperature. Perform dilutions and additions to your experimental system promptly. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of the expected stability based on the behavior of structurally similar coumarin glycosides.
Table 1: General Stability Profile of this compound under Different Conditions
| Condition | Parameter | Expected Stability | Recommendation |
| pH | Acidic (pH 3-6) | Relatively Stable | Use acidic buffers for aqueous solutions when possible. |
| Neutral (pH 7) | Moderate Stability | Prepare fresh and use immediately. | |
| Alkaline (pH > 8) | Low Stability | Avoid alkaline conditions. | |
| Temperature | -80°C (Stock Solution) | High Stability (months) | Recommended for long-term storage of stock solutions. |
| -20°C (Solid/Stock) | High Stability (years/month) | Suitable for long-term storage of solid and short-term of stock. | |
| 4°C (Aqueous Solution) | Low Stability (hours to a day) | Not recommended for storage beyond 24 hours. | |
| Room Temperature | Very Low Stability (hours) | Minimize exposure time. | |
| Light | Dark | Stable | Store in light-protected containers. |
| Ambient Light | Potential for Degradation | Avoid prolonged exposure. | |
| UV Light | High Potential for Degradation | Protect from direct sunlight and UV sources. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity DMSO or DMF (purged with inert gas)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of inert gas-purged DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol and may require optimization for your specific instrumentation and requirements.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the λmax of this compound (approximately 344 nm).
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare samples of this compound that have been subjected to various stress conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic).
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Visualizations
Technical Support Center: Optimizing Fraxin Dosage and Administration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fraxin dosage and administration routes for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is a typical dosage range for this compound in in vivo studies?
The effective dosage of this compound can vary significantly depending on the animal model, the targeted biological effect, and the administration route. Generally, dosages ranging from 5 mg/kg to 120 mg/kg have been reported in the literature. For specific applications, researchers have used the following:
-
Hepatoprotective effects: 5, 10, and 50 mg/kg administered orally in rats.
-
Sedative effects: 10 and 20 mg/kg administered intraperitoneally (i.p.) in mice.
-
Anti-inflammatory effects: 120 mg/kg administered i.p. in mice.
It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model and desired outcome.
2. What are the recommended administration routes for this compound?
The choice of administration route depends on the experimental goals and the physicochemical properties of this compound. The most common routes are oral (p.o.) and intraperitoneal (i.p.).
-
Oral (p.o.): Suitable for mimicking clinical administration in humans. However, this compound has demonstrated poor oral bioavailability, which may necessitate higher doses.
-
Intraperitoneal (i.p.): Often used to bypass the gastrointestinal tract and first-pass metabolism, potentially leading to higher bioavailability compared to oral administration.
-
Intravenous (i.v.): While not as commonly reported in the available literature for this compound, intravenous administration provides 100% bioavailability and rapid distribution. This route is suitable for pharmacokinetic studies or when precise plasma concentrations are required.
3. How should I prepare this compound for in vivo administration?
Proper formulation is critical for ensuring the accurate delivery and bioavailability of this compound.
-
For Oral Administration: this compound can be dissolved in distilled water (D.D.W.) for administration by oral gavage. Alternatively, a homogeneous suspension can be prepared using vehicles like carboxymethylcellulose sodium (CMC-Na).
-
For Intraperitoneal Administration: Due to its limited water solubility, a suspension of this compound in a suitable vehicle like saline with a small amount of a solubilizing agent may be necessary. It is essential to ensure the sterility of the preparation for parenteral routes.
4. What is the known pharmacokinetic profile of this compound?
A study in rats following a single oral dose of 50 mg/kg this compound provided key pharmacokinetic data. The analysis was conducted using liquid chromatography-tandem mass spectrometry to measure both this compound and its metabolite, fraxetin, in plasma. After oral administration, this compound is metabolized, with hydrolysis and demethylation primarily occurring through the action of intestinal microflora.
| Parameter | Value (for 50 mg/kg oral dose in rats) | Reference |
| Metabolism | Extensively metabolized to fraxetin. | |
| Metabolic Site | Hydrolysis and demethylation by intestinal microflora; methylation in the liver. |
5. What are the known signaling pathways modulated by this compound?
This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
-
Anti-inflammatory and Antioxidant Effects: this compound can inhibit the TLR4/PI3K/Akt signaling pathway, leading to a reduction in inflammatory responses and oxidative stress.
-
Neuroprotective Effects: The neuroprotective effects of this compound may involve the modulation of pathways related to apoptosis and oxidative stress.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation or administration | Poor solubility of this compound in the chosen vehicle. | - Increase the volume of the vehicle to lower the concentration.- Use a co-solvent system (e.g., a small percentage of DMSO or ethanol, ensuring it is safe for the animal model and administration route).- Prepare a micronized suspension to improve dissolution and stability.- For oral administration, consider lipid-based formulations to enhance solubility and absorption. |
| High variability in experimental results | - Inconsistent dosing due to improper formulation.- Poor bioavailability, especially with oral administration.- Animal-to-animal variation in metabolism. | - Ensure the formulation is a homogeneous solution or a stable, uniform suspension.- Consider a different administration route with higher bioavailability, such as intraperitoneal injection.- Increase the number of animals per group to account for biological variability.- Standardize the time of day for administration and sample collection to minimize circadian effects on metabolism. |
| Lack of observed biological effect | - Insufficient dosage.- Poor absorption and/or rapid metabolism.- Inappropriate administration route for the target tissue. | - Perform a dose-escalation study to find the effective dose.- Switch to an administration route with higher bioavailability (e.g., from oral to intraperitoneal).- Review the literature for the expected onset and duration of action of this compound to ensure that the timing of your measurements is appropriate. |
| Adverse effects or toxicity in animals | - Dosage is too high (exceeding the maximum tolerated dose).- Toxicity of the vehicle or co-solvents. | - Reduce the dosage.- If a vehicle or co-solvent is used, run a control group with the vehicle alone to assess its toxicity.- While a specific maximum tolerated dose (MTD) for pure this compound is not readily available, a study on a Fraxinus extract showed no toxicity in mice at 500 mg/kg orally. However, MTD studies for pure this compound are recommended for long-term or high-dose studies. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Aqueous Solution)
-
Calculate the total amount of this compound needed: Based on the dosage (e.g., 50 mg/kg), the number of animals, and their average weight.
-
Weigh the this compound powder: Use a calibrated analytical balance.
-
Dissolve in distilled water: Add the this compound powder to a sterile container with the calculated volume of distilled water (D.D.W.).
-
Ensure complete dissolution: Vortex or sonicate the solution until the this compound is completely dissolved. If solubility is an issue, gently warm the solution.
-
Administer via oral gavage: Use an appropriately sized gavage needle for the animal species.
Protocol 2: Preparation of this compound for Intraperitoneal Administration (Suspension)
-
Calculate the required amount of this compound.
-
Weigh the this compound powder.
-
Prepare the vehicle: A common vehicle is sterile saline (0.9% NaCl). To aid suspension, a small amount of a suspending agent like 0.5% carboxymethylcellulose (CMC) can be added.
-
Create the suspension: Gradually add the this compound powder to the vehicle while continuously vortexing to ensure a uniform suspension.
-
Administer via intraperitoneal injection: Use a sterile syringe and an appropriate gauge needle. Ensure the injection is performed in the lower abdominal quadrant to avoid puncturing internal organs.
Visualizations
Caption: Workflow for designing and conducting in vivo experiments with this compound.
Caption: Simplified diagram of the TLR4/PI3K/Akt pathway modulated by this compound.
Caption: Decision tree for troubleshooting common issues in this compound experiments.
Technical Support Center: Enhancing Fraxin's Oral Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming the poor oral bioavailability of Fraxin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's low oral bioavailability?
This compound, a naturally occurring coumarin glycoside, exhibits poor oral bioavailability primarily due to extensive metabolism. Studies in rat models indicate that this compound is significantly metabolized by the intestinal microflora through hydrolysis and demethylation. Additionally, it undergoes methylation in the liver. This extensive first-pass metabolism, combined with potential poor aqueous solubility, limits the amount of unchanged this compound that reaches systemic circulation. A recent review has confirmed that this compound's poor oral bioavailability is a result of reduced absorption and a wide distribution into various tissues.[1]
Q2: What are the most promising formulation strategies to enhance this compound's oral bioavailability?
Several formulation strategies can be employed to overcome the challenges associated with this compound's oral delivery. These approaches primarily focus on increasing its solubility, protecting it from metabolic degradation, and enhancing its permeation across the intestinal epithelium. The most promising strategies include:
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can maintain this compound in a solubilized state within the gastrointestinal tract, facilitating its absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution and absorption.[2][3]
-
Nanoformulations: Reducing the particle size of this compound to the nanoscale (e.g., nanosuspensions, solid lipid nanoparticles) can increase its surface area, leading to improved dissolution and bioavailability.
Q3: What animal model is most appropriate for studying the oral pharmacokinetics of this compound?
Rats, particularly Sprague-Dawley or Wistar strains, are the most commonly used and well-characterized animal models for initial pharmacokinetic screening of compounds like this compound. Their relatively small size, ease of handling, and cost-effectiveness make them suitable for evaluating the absorption, distribution, metabolism, and excretion (ADME) of new formulations.
Q4: What key pharmacokinetic parameters should be monitored to assess the improvement in this compound's oral bioavailability?
To evaluate the effectiveness of a new formulation, the following pharmacokinetic parameters should be determined and compared to those of unformulated this compound:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Reach Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
-
Area Under the Plasma Concentration-Time Curve (AUC): Represents the total drug exposure over time.
-
Relative Bioavailability (Frel): A measure of the bioavailability of a new formulation compared to a reference formulation (e.g., an oral solution or suspension of pure this compound).
An effective formulation will typically show a significant increase in Cmax and AUC, and potentially a shorter Tmax.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Possible Cause: Poor aqueous solubility and dissolution in gastrointestinal fluids.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.
-
Employ Solubility Enhancement Techniques:
-
Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin).
-
Solid Dispersion: Formulate a solid dispersion of this compound with a hydrophilic carrier like povidone (PVP) or a cellulose derivative.
-
Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to keep this compound solubilized in the GI tract.
-
-
Conduct In Vitro Dissolution Studies: Compare the dissolution profile of the new formulation with that of pure this compound to confirm improved dissolution.
-
Issue 2: Evidence of Extensive First-Pass Metabolism
-
Possible Cause: Significant degradation of this compound by intestinal microflora and/or hepatic enzymes before it can reach systemic circulation.
-
Troubleshooting Steps:
-
Investigate Metabolic Stability: Perform in vitro metabolism studies using rat liver microsomes and intestinal S9 fractions to quantify the extent of metabolic degradation.
-
Consider Co-administration with Metabolism Inhibitors: In preclinical studies, co-administering this compound with known inhibitors of relevant metabolic enzymes can help to confirm the role of first-pass metabolism. Note: This is an investigational approach and not a formulation strategy for a final product.
-
Design Protective Formulations:
-
Nanoformulations: Encapsulating this compound in nanoparticles can offer some protection from enzymatic degradation.
-
Lipid-Based Systems: Certain lipid-based formulations can promote lymphatic transport, which partially bypasses the liver and reduces first-pass metabolism.
-
-
Data Presentation
The following table summarizes the pharmacokinetic parameters from a study on fraxinellone, a compound with similar bioavailability challenges, demonstrating the potential for improvement with a cyclodextrin-based formulation. Researchers can use this as a reference for the expected magnitude of enhancement.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Fraxinellone Suspension (Oral) | 350.2 ± 85.1 | 1.5 ± 0.5 | 1850.6 ± 412.3 | 100 |
| G₂-β-CD-Fraxinellone Complex (Oral) | 1580.4 ± 310.7 | 0.5 ± 0.2 | 10732.5 ± 1890.4 | 580 |
Data adapted from a study on fraxinellone, demonstrating the potential for bioavailability enhancement with cyclodextrin complexation.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)
-
Dissolution of this compound: Dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol) with the aid of sonication to create a concentrated solution.
-
Dissolution of Cyclodextrin: In a separate container, dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water.
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously. Continue stirring for 24-48 hours at room temperature to allow for the formation of the inclusion complex.
-
Lyophilization: Freeze the resulting solution at a low temperature (e.g., -80°C) and then lyophilize (freeze-dry) it to remove the solvents, yielding a solid powder of the this compound-cyclodextrin inclusion complex.
-
Characterization: Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm the formation of the inclusion complex.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least one week under standard laboratory conditions with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) prior to the experiment, ensuring continued access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., this compound-cyclodextrin complex reconstituted in water) or a control suspension of pure this compound via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: For the determination of absolute bioavailability, administer a solution of this compound in a suitable vehicle via the tail vein to a separate group of rats.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Signaling pathway of this compound's poor oral bioavailability.
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for poor this compound bioavailability.
References
- 1. Pharmacological Activities of Plant-Derived this compound with Molecular Mechanisms: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting peak tailing and broadening in Fraxin HPLC analysis
Welcome to the technical support center for the HPLC analysis of Fraxin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during chromatographic analysis, specifically focusing on peak tailing and broadening.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak shape problems in this compound HPLC analysis.
Q1: My this compound peak is tailing. What are the most likely causes and how can I fix it?
Peak tailing for this compound is often an indication of secondary interactions with the stationary phase or suboptimal mobile phase conditions. Here's a step-by-step guide to troubleshoot this issue:
1. Evaluate Mobile Phase pH:
This compound has a predicted pKa of approximately 6.99.[1][2] If the mobile phase pH is too close to this value, this compound can exist in both ionized and non-ionized forms, leading to peak tailing.[3]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For reversed-phase chromatography, acidifying the mobile phase with 0.1% formic acid or phosphoric acid is a common practice to ensure this compound is in a single, non-ionized state, which minimizes interactions with residual silanols on the C18 column.[4][5]
2. Check for Silanol Interactions:
Residual silanol groups on the silica-based stationary phase of C18 columns can interact with polar functional groups on the this compound molecule, causing tailing.
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.
-
Lower Mobile Phase pH: As mentioned above, a lower pH will suppress the ionization of silanol groups, reducing their ability to interact with this compound.
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this can affect column longevity and is less common with modern columns.
-
3. Assess Column Health and Contamination:
A contaminated or old column can lead to poor peak shapes for all analytes, including this compound.
-
Solution:
-
Flush the Column: Flush the column with a strong solvent, such as acetonitrile or methanol, to remove potential contaminants.
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained impurities in the sample.
-
Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement.
-
4. Optimize Sample Preparation and Injection:
Issues with the sample itself can cause peak distortion.
-
Solution:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak fronting or tailing.
-
Sample Overload: Injecting too high a concentration of this compound can saturate the column, leading to peak broadening and tailing. Try diluting your sample.
-
Sample Cleanup: For complex matrices like plant extracts, proper sample preparation is crucial. Techniques like solid-phase extraction (SPE) can remove interfering compounds that may contribute to peak distortion.
-
Q2: My this compound peak is broad. What could be the cause and how do I improve it?
Peak broadening, or an increase in peak width, results in decreased resolution and sensitivity. The causes can be related to the HPLC system, the column, or the method parameters.
1. Extra-Column Volume:
Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.
-
Solution:
-
Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length between the injector, column, and detector as short as possible.
-
Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not contributing to dead volume.
-
2. Column Efficiency:
A decline in column performance will lead to broader peaks.
-
Solution:
-
Column Regeneration: Try regenerating the column according to the manufacturer's instructions.
-
Particle Size: Columns with smaller particle sizes (e.g., <3 µm) generally provide higher efficiency and sharper peaks.
-
Column Temperature: Operating at a slightly elevated and controlled temperature can improve efficiency.
-
3. Mobile Phase and Flow Rate:
Suboptimal mobile phase composition or flow rate can affect peak width.
-
Solution:
-
Mobile Phase Viscosity: Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks.
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size. A flow rate that is too high or too low can lead to band broadening.
-
4. Column Temperature:
Inconsistent or inappropriate column temperature can cause peak broadening.
-
Solution:
-
Use a Column Oven: A column oven provides a stable and consistent temperature, which is crucial for reproducible chromatography.
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, excessively high temperatures can affect analyte stability and column life. A typical starting point for this compound analysis is 30-40°C.
-
Frequently Asked Questions (FAQs)
Q3: What is a good starting mobile phase for this compound analysis on a C18 column?
A common and effective mobile phase for this compound analysis on a C18 column is a gradient of acetonitrile and water, with the aqueous phase acidified with 0.1% formic acid or phosphoric acid. A typical gradient might start with a low percentage of acetonitrile (e.g., 10-20%) and ramp up to a higher percentage to elute this compound.
Q4: How does column temperature affect the retention time of this compound?
Increasing the column temperature will generally decrease the retention time of this compound. This is because higher temperatures reduce the viscosity of the mobile phase, allowing it to flow more easily, and increase the energy of the analyte molecules, leading to faster elution.
Q5: What are the ideal sample preparation steps for this compound analysis from a plant extract?
For analyzing this compound from a plant extract, a multi-step sample preparation is recommended to remove interferences:
-
Extraction: Macerate the dried and powdered plant material and extract with a solvent like 80% ethanol.
-
Filtration: Filter the extract to remove particulate matter.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample. This will help remove highly polar and non-polar compounds that could interfere with the analysis or contaminate the column.
-
Final Filtration: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Q6: What is an acceptable peak asymmetry or tailing factor for this compound analysis?
For quantitative analysis, a USP tailing factor between 0.9 and 1.5 is generally considered acceptable. A value of 1.0 represents a perfectly symmetrical peak. Values greater than 1.5 indicate significant tailing that could compromise the accuracy of integration.
Quantitative Data Summary
The following tables summarize the expected impact of key chromatographic parameters on this compound analysis.
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Expected Peak Shape (Asymmetry Factor) | Rationale |
| pH 2.5 - 3.5 | Symmetrical (As ~ 1.0 - 1.2) | This compound is fully protonated and in a single form. Silanol interactions are minimized. |
| pH 4.0 - 6.0 | Moderate Tailing (As > 1.2) | pH is approaching the pKa of this compound, leading to mixed ionization states. |
| pH 6.5 - 7.5 | Significant Tailing/Broadening (As > 1.5) | pH is very close to the pKa of this compound (pKa ≈ 6.99), causing a mixture of ionized and non-ionized species. |
Table 2: Effect of Column Temperature on this compound HPLC Parameters
| Column Temperature | Retention Time | Peak Width | Peak Asymmetry |
| 25°C | Longer | Broader | May increase due to slower kinetics |
| 35°C | Intermediate | Narrower | Often improves |
| 45°C | Shorter | Narrowest | Generally optimal |
Note: The optimal temperature may vary depending on the specific column and mobile phase used.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a robust method for the quantification of this compound using reversed-phase HPLC.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 40% B
-
20-25 min: 40% to 10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 344 nm (this compound has a UV maximum around this wavelength).
-
Injection Volume: 10 µL.
3. Sample Preparation (from Plant Material):
-
Weigh 1.0 g of dried, powdered plant material.
-
Add 20 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction twice and combine the supernatants.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in 5 mL of 50% methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Visualizations
Caption: Troubleshooting workflow for peak tailing and broadening.
Caption: Experimental workflow for this compound HPLC analysis.
References
Technical Support Center: Optimizing Fraxin Incubation Time for Cell-Based Assays
Welcome to the technical support center for optimizing the use of Fraxin in your cell-based assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals effectively utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell viability assay?
A1: The optimal incubation time for this compound is highly dependent on the cell line and the specific endpoint of the assay. Generally, incubation times for cell viability assays range from 24 to 72 hours. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer durations are often necessary to detect significant changes in cell proliferation or apoptosis. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation period for your specific experimental setup.
Q2: How does this compound affect different cancer cell lines?
A2: this compound and its derivatives, such as Fraxetin and Esculetin, have been shown to inhibit proliferation and induce apoptosis in a variety of cancer cell lines, including breast, colon, liver, and lung cancer. The sensitivity to this compound can vary significantly between cell lines. For example, Fraxetin has shown potent anti-proliferative effects in MCF-7 breast cancer cells after 48 hours of treatment.
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound has been reported to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. The specific pathways affected can be cell-type specific.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is often soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When treating cells, dilute the stock solution in a culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Low or No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your cell line and assay. |
| Suboptimal Concentration | Conduct a dose-response experiment with a wide range of this compound concentrations to determine the effective concentration for your specific cells. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Protect the stock solution and treated cells from light. |
| Cell Line Insensitivity | Consider testing a different cell line known to be responsive to this compound or its derivatives. You can also investigate the expression levels of the target proteins in your cell line. |
Issue 2: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the outcome of viability and proliferation assays. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these wells with a sterile medium or PBS. |
| Variability in Treatment Application | Ensure consistent and thorough mixing of this compound into the culture medium for uniform exposure to all cells. |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate delivery of reagents and compounds. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines at different incubation times.
Table 1: IC50 Values of Fraxetin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | ~40 |
| HCC827 | Non-small cell lung cancer | Not Specified | 20.12 |
| H1650 | Non-small cell lung cancer | Not Specified | 22.45 |
| FM55P | Melanoma | 72 | 32.42 |
| FM55M2 | Melanoma | 72 | 46.04 |
| A375 | Melanoma | 72 | 44.03 |
| SK-MEL 28 | Melanoma | 72 | 73.16 |
Table 2: IC50 Values of Esculetin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A253 | Submandibular Salivary Gland Tumor | 24 | 157.4 |
| A253 | Submandibular Salivary Gland Tumor | 48 | 78.5 |
| HT-29 | Colorectal Cancer | 48 | 55 |
| HCT116 | Colorectal Cancer | 24 | 100 |
| Hep-2 | Laryngeal Cancer | 72 | 1.958 |
| SMMC-7721 | Hepatocellular Carcinoma | 72 | 2240 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound. Include an untreated control and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the optimized incubation time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Signaling Pathways (PI3K/Akt, MAPK/ERK, JAK/STAT)
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in specific signaling pathways.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (shorter incubation times, e.g., 1, 3, 6, 12, 24 hours, are often used for signaling studies).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound's modulation of the MAPK/ERK signaling pathway.
Caption: this compound's interference with the JAK/STAT signaling pathway.
How to determine the effective concentration range of Fraxin in vitro
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting tips for determining the effective concentration range of Fraxin in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step in determining the effective concentration range for this compound?
A: The essential first step is to determine the cytotoxic potential of this compound on your specific cell line. This is accomplished by performing a cell viability or cytotoxicity assay. This step establishes the maximum non-toxic concentration, ensuring that any observed biological effects are not simply a result of cell death. The concentrations used for subsequent bioactivity assays should ideally be below the concentration that causes significant cytotoxicity.
Q2: How do I perform a cell viability assay to determine this compound's non-toxic range?
A: A common and reliable method is the CCK-8 (Cell Counting Kit-8) assay. The MTT assay is another widely used alternative. Below is a detailed protocol for the CCK-8 assay, adapted from studies on RAW264.7 macrophages.[1]
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2]
-
Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations. A broad range is recommended for the initial test (e.g., 5, 10, 20, 40, 80, 160, 320, and 640 μmol/L).[1]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound dose) and an "untreated control" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
-
CCK-8 Assay:
-
After incubation, carefully remove the this compound-containing medium.
-
Add 100 µL of serum-free medium and 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the optical density (absorbance) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability percentage against the this compound concentration to generate a dose-response curve and determine the concentration at which viability begins to drop significantly.
-
References
Technical Support Center: Formulation Strategies for Fraxin Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Fraxin in various formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during formulation development.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound formulations.
Question: My this compound formulation is showing a rapid loss of potency. What are the likely causes and how can I mitigate this?
Answer: Rapid potency loss of this compound is often attributed to its degradation. The primary degradation pathways for this compound, a coumarin glycoside, are hydrolysis and oxidation. Several factors can accelerate these processes:
-
pH: this compound is susceptible to degradation in alkaline conditions. Maintaining a slightly acidic to neutral pH is crucial for its stability.
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of metal ions, can lead to oxidative degradation.
-
Light: Like many phenolic compounds, this compound may be sensitive to light, which can catalyze degradation reactions.
-
Temperature: Elevated temperatures can significantly increase the rate of both hydrolytic and oxidative degradation.
Troubleshooting Steps:
-
pH Adjustment and Buffering:
-
Measure the pH of your formulation. If it is alkaline, adjust it to a slightly acidic range (e.g., pH 4-6) using a suitable buffering agent like a citrate or acetate buffer.
-
-
Inert Atmosphere:
-
During formulation preparation and storage, purge the headspace of your containers with an inert gas like nitrogen or argon to minimize oxygen exposure.
-
-
Use of Antioxidants:
-
Incorporate antioxidants into your formulation. Common choices for aqueous formulations include ascorbic acid (typically 0.01-0.1% w/v), while oil-based formulations may benefit from butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) (typically 0.01-0.1% w/v).
-
-
Addition of Chelating Agents:
-
Light Protection:
-
Store your formulation in amber-colored or opaque containers to protect it from light.
-
-
Temperature Control:
-
Store your formulations at controlled room temperature or under refrigeration, as determined by stability studies. Avoid exposure to high temperatures.
-
Question: I am observing a color change in my this compound solution over time. What does this indicate and how can I prevent it?
Answer: A color change, often to a yellowish or brownish hue, is a common indicator of this compound degradation, likely due to oxidation and the formation of degradation products.
Preventative Measures:
-
Strict Oxygen Control: As mentioned above, preparing and storing the formulation under an inert atmosphere is critical.
-
Antioxidant and Chelating Agent Combination: A combination of an antioxidant and a chelating agent is often more effective than either agent alone in preventing oxidative degradation and associated color changes.
-
pH Control: Maintaining an optimal pH will also help in minimizing degradation that leads to color changes.
Question: How can I improve the shelf-life of a solid this compound formulation?
Answer: For solid formulations, moisture and light are primary concerns.
-
Excipient Compatibility: Ensure that the excipients used are compatible with this compound and have low hygroscopicity.
-
Moisture Control: Manufacture and package the formulation in a low-humidity environment. Use of desiccants in the packaging can also be beneficial.
-
Encapsulation: Microencapsulation techniques like spray drying can create a protective barrier around the this compound particles, shielding them from environmental factors.
Quantitative Data Summary
The following tables summarize typical data that would be generated during this compound stability studies. Please note that these are illustrative examples, and actual degradation rates will depend on the specific formulation and storage conditions.
Table 1: Effect of pH on this compound Stability in an Aqueous Solution at 25°C
| pH | % this compound Remaining after 30 days | Appearance |
| 4.0 | 98.5% | Clear, colorless |
| 7.0 | 95.2% | Clear, colorless |
| 8.5 | 82.1% | Slight yellow tint |
Table 2: Effect of Temperature on this compound Stability in a Buffered Aqueous Solution (pH 6.0)
| Temperature | % this compound Remaining after 30 days |
| 4°C | 99.1% |
| 25°C | 96.5% |
| 40°C | 88.3% |
Table 3: Effect of Antioxidants and Chelating Agents on this compound Stability (pH 6.0, 25°C, exposed to air)
| Formulation | % this compound Remaining after 30 days |
| Control (no additives) | 92.3% |
| + 0.1% Ascorbic Acid | 97.8% |
| + 0.05% EDTA | 96.5% |
| + 0.1% Ascorbic Acid + 0.05% EDTA | 99.2% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC method for quantifying this compound and separating it from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at the λmax of this compound (approximately 340 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution: Dilute the this compound formulation with the mobile phase to obtain a theoretical concentration within the calibration range.
-
-
Method Validation:
Protocol 2: Forced Degradation Studies for this compound
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Neutralize the solution before injection into the HPLC system.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8-24 hours.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat at 80°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
Protocol 3: Microencapsulation of this compound using Spray Drying
This protocol provides a general procedure for encapsulating this compound to improve its stability.
-
Preparation of the Emulsion:
-
Dissolve the wall material (e.g., maltodextrin, gum arabic, or a combination) in purified water to create a solution (e.g., 20-30% w/v).
-
Disperse this compound in this solution. If this compound has low water solubility, it can first be dissolved in a small amount of a suitable solvent like ethanol before being emulsified into the aqueous wall material solution.
-
-
Homogenization:
-
Homogenize the mixture using a high-speed homogenizer to create a stable emulsion with a small droplet size.
-
-
Spray Drying Parameters:
-
Inlet Temperature: 140-180°C
-
Outlet Temperature: 70-90°C
-
Feed Rate: 5-15 mL/min
-
Aspirator Rate: 80-100%
-
These parameters should be optimized for the specific equipment and formulation.
-
-
Collection and Storage:
-
Collect the resulting powder from the cyclone and store it in a tightly sealed container in a cool, dry, and dark place.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for enhancing this compound formulation stability.
References
- 1. researchgate.net [researchgate.net]
- 2. chemignition.com [chemignition.com]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
Validation & Comparative
Fraxin's Antioxidant Power in Focus: A Comparative Analysis with Ascorbic Acid and Trolox
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of natural compounds is paramount. This guide provides an objective comparison of the antioxidant activity of fraxin, a coumarin found in various plants, with the well-established antioxidant standards, ascorbic acid and trolox. This analysis is supported by a review of existing literature on their antioxidant mechanisms and data from common in vitro antioxidant assays.
This compound (7-hydroxy-6-methoxycoumarin-8-glucoside) has demonstrated a range of pharmacological activities, with its antioxidant capacity being a key contributor to its protective effects.[1] These effects are attributed to its ability to directly scavenge free radicals and to modulate endogenous antioxidant defense systems.[1][2] To contextualize its efficacy, this guide compares its performance with two widely recognized antioxidants: ascorbic acid (Vitamin C), a potent water-soluble antioxidant, and trolox, a water-soluble analog of Vitamin E.[3][4]
Comparative Antioxidant Activity: A Data-Driven Overview
A direct quantitative comparison of the antioxidant activity of pure this compound with ascorbic acid and trolox through standardized assays like DPPH, ABTS, and FRAP is limited in publicly available literature. However, qualitative assessments and studies on related extracts provide valuable insights. One study noted that this compound exhibited lower efficacy in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay and in superoxide quenching when compared to ascorbic acid. Another computational study suggested that the radical scavenging activity of this compound against hydroperoxyl radicals is lower than that of both trolox and ascorbic acid.
Extracts from Fraxinus species, which are rich in this compound, have shown significant antioxidant activity. For instance, a methanolic extract of Fraxinus micrantha was reported to be more potent than ascorbic acid in a DPPH assay. It is important to note that these extracts contain a mixture of compounds, and the observed activity is not solely attributable to this compound.
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC | FRAP (µM Fe(II)/µg) |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| Ascorbic Acid | ~4.97 | Commonly used as a standard | Commonly used as a standard |
| Trolox | ~3.77 | Defined as 1.0 | Commonly used as a standard |
Note: The table highlights the lack of direct comparative data for isolated this compound against ascorbic acid and trolox under the same experimental conditions. The provided IC50 values for ascorbic acid and trolox are from separate studies and serve as a general reference.
Unraveling the Antioxidant Mechanisms
The antioxidant actions of this compound, ascorbic acid, and trolox are mediated through distinct yet effective mechanisms.
This compound exerts its antioxidant effects through a dual mechanism. It can directly neutralize free radicals, and it can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway upregulates the expression of several antioxidant and detoxification enzymes, providing indirect but long-lasting cellular protection against oxidative stress.
Ascorbic acid is a classic antioxidant that readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS). This process converts the highly reactive free radicals into less reactive species, thus preventing oxidative damage to cellular components.
Trolox , being a synthetic analog of vitamin E, functions as a potent chain-breaking antioxidant. It donates a hydrogen atom from the hydroxyl group on its chromanol ring to peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.
Experimental Protocols for Antioxidant Assays
The following are generalized protocols for the three common antioxidant assays discussed in this guide. Specific concentrations and incubation times may vary between laboratories and should be optimized accordingly.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Standard and Sample Preparation: Prepare serial dilutions of the test compound (this compound) and standards (ascorbic acid, trolox) in methanol.
-
Assay Procedure:
-
Add a defined volume of the sample or standard solution to a microplate well.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate and incubating in the dark.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at ~734 nm.
-
Standard and Sample Preparation: Prepare serial dilutions of the test compound and trolox standard.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a microplate well.
-
Add the ABTS•+ working solution.
-
Incubate at room temperature for a defined period.
-
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of trolox having the equivalent antioxidant activity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
Standard and Sample Preparation: Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄ or trolox).
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add the sample or standard to a microplate well.
-
Add the FRAP reagent to initiate the reaction.
-
-
Measurement: After a specific incubation time, measure the absorbance at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve and is often expressed as µM Fe(II) equivalents or Trolox equivalents.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Fraxin and Quercetin
For Immediate Release
In the landscape of natural compounds with therapeutic potential, the coumarin Fraxin and the flavonoid Quercetin have emerged as significant anti-inflammatory agents. A comprehensive review of existing literature and experimental data provides a comparative analysis of their efficacy and mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved in their anti-inflammatory effects.
Quantitative Comparison of Anti-Inflammatory Efficacy
The anti-inflammatory potency of this compound and Quercetin has been evaluated in various in vitro and in vivo models, most notably in lipopolysaccharide (LPS)-induced inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, stimulating the release of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
A key study directly comparing the two compounds in an LPS-induced cytokine storm mouse model revealed that both this compound and Quercetin significantly suppress the levels of these pro-inflammatory cytokines.[1] In this in vivo model, Quercetin demonstrated a more pronounced reduction in TNF-α levels compared to this compound.[1]
In an in vitro study using LPS-stimulated RAW 264.7 macrophage cells, both compounds, along with their combination, effectively reduced the production of pro-inflammatory cytokines. The combination of this compound and Quercetin resulted in a reduction of IL-1β, IL-6, and TNF-α by 56.2%, 58.5%, and 70.6%, respectively, compared to the LPS-only control.[2] Pretreatment with this compound (25 μg/ml) and Quercetin (12.5 μg/ml) also led to a significant suppression of Toll-like receptor 4 (TLR-4) gene expression, a key receptor in the LPS signaling pathway.[2]
The following tables summarize the quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory mediators.
Table 1: In Vivo Inhibition of Pro-Inflammatory Cytokines in LPS-Induced Mice [1]
| Treatment | Dosage | IL-1β Reduction | IL-6 Reduction | TNF-α Reduction |
| This compound | 120 mg/kg | Significant | Significant (P<0.001) | Significant |
| Quercetin | 100 mg/kg | Significant | Significant (P<0.001) | More pronounced than this compound (P<0.001) |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| This compound + Quercetin | 6.25 µg/ml | 56.2 | 58.5 | 70.6 |
Mechanistic Insights into Anti-Inflammatory Action
Both this compound and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Their primary mechanisms involve the inhibition of pro-inflammatory gene expression through the suppression of transcription factors like Nuclear Factor-kappa B (NF-κB) and the modulation of Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways.
This compound's Mechanism of Action:
This compound has been shown to inhibit the TLR4-mediated signaling pathway. Upon LPS stimulation, TLR4 activation typically leads to the downstream activation of NF-κB and MAPKs. This compound intervenes in this process, suppressing the phosphorylation of key MAPK members and inhibiting the nuclear translocation of NF-κB. Furthermore, this compound has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which plays a crucial role in cellular defense against oxidative stress, a common feature of inflammation.
Quercetin's Mechanism of Action:
Similarly, Quercetin's anti-inflammatory activity is largely attributed to its ability to inhibit the NF-κB signaling pathway. It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. Quercetin also modulates the MAPK and PI3K/Akt signaling pathways. Its ability to activate the Nrf2 pathway further contributes to its anti-inflammatory and antioxidant properties.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
Experimental Protocols
The following provides a generalized experimental workflow for assessing the anti-inflammatory effects of this compound and Quercetin in a common in vitro model.
Detailed Methodologies:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
LPS-Induced Inflammation Model: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound or Quercetin for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key signaling molecules. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phosphorylated and total forms of proteins such as NF-κB p65 and MAPKs (e.g., p38, ERK, JNK).
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. The mRNA expression levels of genes encoding for pro-inflammatory cytokines and other relevant markers are then quantified by qRT-PCR using specific primers.
Conclusion
Both this compound and Quercetin demonstrate significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. While both compounds effectively reduce the production of pro-inflammatory cytokines, existing evidence suggests that Quercetin may have a more potent inhibitory effect on TNF-α in certain models. The combination of this compound and Quercetin also shows promise in synergistically reducing inflammation. Further research, particularly head-to-head comparative studies with standardized methodologies and a focus on IC50 values for cytokine inhibition, will be crucial for a more definitive comparison of their therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the anti-inflammatory activities of these and other natural compounds.
References
Esculin Versus Fraxin: A Comparative Analysis of Hepatoprotective Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatoprotective properties of Esculin and Fraxin, supported by experimental data. This analysis delves into their mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the involved biological pathways.
Introduction
Quantitative Data on Hepatoprotective Effects
The hepatoprotective effects of Esculin and this compound have been quantified in various preclinical models of liver injury. The following tables summarize the key findings from studies utilizing a lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced acute liver injury model for Esculin and a carbon tetrachloride (CCl4)-induced hepatotoxicity model for this compound.
Table 1: Hepatoprotective Efficacy of Esculin in LPS/D-GalN-Induced Acute Liver Injury in Mice
| Parameter | Control Group | LPS/D-GalN Group | Esculin-Treated Group (Dose) | Reference |
| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced | [1] |
| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced | [1] |
| Liver MPO Activity | Baseline | Significantly Increased | Significantly Suppressed | [1] |
| Liver MDA Content | Baseline | Significantly Increased | Significantly Suppressed | [1] |
| Liver TNF-α | Baseline | Significantly Increased | Attenuated | [2] |
| Liver IL-1β | Baseline | Significantly Increased | Attenuated |
Note: Specific quantitative values for TNF-α and IL-1β were not available in a tabular format in the reviewed literature, but the attenuating effect was consistently reported.
Table 2: Hepatoprotective Efficacy of this compound in CCl4-Induced Hepatotoxicity in Rats
| Parameter | Control Group | CCl4 Group | This compound-Treated Group (50 mg/kg) | Reference |
| Serum ALT (units/mL) | Normal | 161.7 ± 60.7 | 110.4 ± 30.4 | |
| Serum AST (units/mL) | Normal | 241.5 ± 61.1 | 148.4 ± 40.4 | |
| Liver MDA (nmol/g liver) | 53.3 ± 17.2 | 235.5 ± 42.1 | Significantly Reduced | |
| Liver GSH | Baseline | Significantly Decreased | Significantly Increased |
Mechanism of Action: A Tale of Two Coumarins
Both Esculin and this compound exert their hepatoprotective effects primarily through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Antioxidant Activity:
A crucial mechanism for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, both Esculin and this compound enhance the cellular defense against oxidative stress, a key driver of liver damage in various pathologies.
Anti-inflammatory Activity:
Both compounds have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. By suppressing NF-κB activation, Esculin and this compound can effectively reduce the inflammatory cascade that contributes to hepatocyte injury. Furthermore, this compound has been shown to inhibit the MAPK signaling pathway, which is also involved in inflammatory responses.
Signaling Pathway Diagrams
References
A Head-to-Head Comparison: HPLC vs. UPLC-MS for Fraxin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Fraxin, a coumarin glucoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This guide provides a detailed head-to-head comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). This objective comparison, supported by experimental data, will aid in selecting the most appropriate method for specific research needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol represents a typical HPLC-UV method for the quantification of this compound, compiled from established practices in the field.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., methanol or acetonitrile). A typical mobile phase could be methanol and 0.1% phosphoric acid in water (18:82, v/v)[1].
-
Flow Rate: A standard flow rate of 1.0 mL/min is often employed[1].
-
Detection: UV detection at a wavelength of 254 nm is suitable for this compound[1].
-
Injection Volume: Typically around 10-20 µL.
-
Sample Preparation: Plant extracts are often prepared by methanolic extraction, followed by filtration through a 0.45 µm filter before injection. Plasma samples require protein precipitation, often with methanol, followed by centrifugation.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
The following protocol is a validated UPLC-MS/MS method for the quantification of this compound in biological matrices.
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: A flow rate of 0.4 mL/min is often utilized.
-
Detection: Mass spectrometry detection is performed in Multiple Reaction Monitoring (MRM) mode. For this compound, the transition m/z 371.3 → 209.0 is monitored in positive ion mode[2][3].
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Injection Volume: A smaller injection volume, typically 1-5 µL, is used.
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a standard procedure. The supernatant is then diluted and injected into the UPLC-MS system.
Quantitative Data Comparison
The performance of analytical methods is best assessed through key validation parameters. The following table summarizes the quantitative data for both HPLC-UV and UPLC-MS for this compound quantification.
| Performance Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | Typically in the µg/mL range | 2 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Generally in the high ng/mL to low µg/mL range | 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | Typically in the µg/mL range | 2 ng/mL |
| Precision (RSD%) | Intra-day and inter-day precision are generally <15% | Intra-day and inter-day precision within 15% |
| Accuracy (%) | Typically within 85-115% | 90-110% |
| Recovery (%) | Dependent on sample matrix and extraction method | >69% |
| Analysis Time | 15 - 30 minutes | < 10 minutes |
Visualizing the Workflow
To better understand the analytical process for each technique, the following diagrams illustrate the typical workflows.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound quantification using UPLC-MS.
Conclusion
Both HPLC-UV and UPLC-MS are capable of quantifying this compound. However, the choice between the two methods depends on the specific requirements of the study.
HPLC-UV is a robust and widely accessible technique that is suitable for routine quality control and quantification of this compound in samples where concentrations are expected to be in the microgram per milliliter range. While it is a cost-effective method, it generally has lower sensitivity and longer analysis times compared to UPLC-MS.
UPLC-MS , on the other hand, offers significantly higher sensitivity, selectivity, and speed. The ability to detect this compound at the nanogram per milliliter level makes it the preferred method for pharmacokinetic studies, bioequivalence studies, and the analysis of samples with low this compound concentrations. The use of mass spectrometric detection provides a higher degree of certainty in compound identification. The main drawbacks of UPLC-MS are the higher initial instrument cost and the complexity of operation and maintenance.
References
Unveiling the Neuroprotective Potential of Fraxin: A Comparative Analysis Against Established Agents
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective effects of Fraxin against well-established agents—Edaravone, Citicoline, and Resveratrol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective evaluation of this compound's therapeutic potential, particularly in the context of ischemic stroke.
Abstract
This compound, a natural coumarin glucoside, has demonstrated significant neuroprotective properties in preclinical studies. Its mechanism of action involves the modulation of key signaling pathways, including the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)/Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways. This guide presents a comparative analysis of this compound's efficacy in reducing cerebral infarct volume and improving neurological function against Edaravone, Citicoline, and Resveratrol, supported by a review of experimental protocols and a summary of quantitative data from animal models of Middle Cerebral Artery Occlusion (MCAO).
Comparative Efficacy in Ischemic Stroke Models
The neuroprotective efficacy of this compound and comparator agents has been predominantly evaluated in rodent models of MCAO, a common preclinical model for ischemic stroke. The following table summarizes the key quantitative outcomes from various studies, focusing on the reduction in cerebral infarct volume and improvement in neurological deficit scores. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a collation from multiple independent studies. Variations in experimental conditions such as animal species, duration of ischemia/reperfusion, and drug administration protocols may influence the outcomes.
| Compound | Dosage Range | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Key Mechanistic Pathways | References |
| This compound | Dose-dependent | Intraperitoneal/Oral | Significant reduction | Improved mNSS and Morris water maze performance | PPAR-γ/NF-κB, Nrf2/HO-1 | [1] |
| Edaravone | 3-30 mg/kg | Intravenous/Intraperitoneal/Oral | Significant reduction | Improved sensorimotor function | Free radical scavenging, Nrf2/FPN | [2][3][4][5] |
| Citicoline | ~250-500 mg/kg | Intraperitoneal/Oral/Stereotactic | ~25-80% | Improved neurological recovery | Membrane stabilization, reduced apoptosis | |
| Resveratrol | 10-50 mg/kg | Intravenous/Intraperitoneal/Oral | Significant reduction | Improved neurobehavioral scores | Antioxidant, Anti-inflammatory |
Table 1: Comparative Neuroprotective Efficacy in MCAO Rodent Models. This table summarizes the reported efficacy of this compound and comparator agents in reducing infarct volume and improving neurological outcomes in preclinical models of ischemic stroke.
Mechanistic Insights: Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of critical signaling pathways involved in inflammation and oxidative stress.
PPAR-γ/NF-κB Signaling Pathway
This compound has been shown to upregulate PPAR-γ, which in turn inhibits the pro-inflammatory NF-κB pathway. This action suppresses the production of inflammatory cytokines and reduces neuroinflammation, a key contributor to secondary brain injury following ischemia.
References
- 1. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 2. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Fraxin's Nrf2 Activating Potential: A Comparative Analysis with Other Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Its activation by phytochemicals is a promising strategy for the prevention and treatment of various diseases. This guide provides a comparative analysis of the Nrf2 activating potential of Fraxin, a natural coumarin, against other well-known phytochemicals: sulforaphane, curcumin, and resveratrol.
Quantitative Comparison of Nrf2 Activation
Direct comparison of the Nrf2 activating potential of different phytochemicals is challenging due to variations in experimental models and assays. The following table summarizes available quantitative data from in vitro studies. It is important to note that the data for this compound, sulforaphane, and curcumin were obtained from different cell lines, which may influence the results.
| Phytochemical | Source | Experimental Model | Assay | Key Findings | Reference |
| This compound | Fraxinus rhynchophylla | Human Hepatoma (HepG2) Cells | ARE-Luciferase Reporter Assay | Dose-dependent increase in ARE luciferase activity, with significant activation at 1, 10, and 30 µM.[1][2] | [1][2] |
| Mouse Glomerular Mesangial Cells | ARE-Luciferase Reporter Assay | Enhanced Nrf2 transcriptional activity.[3] | |||
| Sulforaphane | Cruciferous Vegetables | AREc32 Cells (derived from MCF7) | ARE-Luciferase Reporter Assay | EC50: 33 µM | Not explicitly found |
| Curcumin | Curcuma longa | AREc32 Cells (derived from MCF7) | ARE-Luciferase Reporter Assay | EC50: 36 µM | Not explicitly found |
| Resveratrol | Grapes, Berries | Human Coronary Artery Endothelial Cells | ARE-Luciferase Reporter Assay | Dose-dependent increase in Nrf2 transcriptional activity. |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency. ARE (Antioxidant Response Element) is a DNA sequence to which Nrf2 binds to initiate the transcription of downstream antioxidant genes.
Signaling Pathways and Experimental Workflow
Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Experimental Workflow for Assessing Nrf2 Activation
A typical in vitro experiment to assess the Nrf2 activating potential of a phytochemical involves cell culture, treatment with the compound, and subsequent analysis of Nrf2 activation through various assays.
Comparative Logic of Phytochemical Nrf2 Activation
This guide compares this compound to other phytochemicals based on their ability to activate the Nrf2 pathway, leading to the expression of antioxidant genes.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2) cells or human keratinocytes (HaCaT) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the phytochemical (e.g., this compound, sulforaphane, curcumin, or resveratrol) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
Western Blot Analysis for Nrf2 Translocation and Protein Expression
-
Nuclear and Cytoplasmic Extraction: Following treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercial kit.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic/total lysate) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a commercial kit, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
ARE-Luciferase Reporter Assay for Nrf2 Transcriptional Activity
-
Transfection: Cells are transiently co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After transfection, cells are treated with the phytochemicals for a specified period.
-
Luciferase Assay: Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative Nrf2 transcriptional activity.
Conclusion
This compound demonstrates clear potential as an Nrf2 activator, inducing the expression of downstream antioxidant enzymes. While direct, standardized comparisons are limited, the available data suggests its activity is within a comparable concentration range to other well-established phytochemical Nrf2 activators like sulforaphane and curcumin. Further studies employing standardized cell models and assays are warranted to definitively rank the Nrf2 activating potential of these promising natural compounds for therapeutic development.
References
- 1. This compound Prevents Chemically Induced Hepatotoxicity by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Promotes the Activation of Nrf2/ARE Pathway via Increasing the Expression of Connexin43 to Ameliorate Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Fraxin vs. Diclofenac: A Comparative Analysis of Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory mechanisms of Fraxin, a natural coumarin glycoside, and Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is supported by experimental data to aid in research and drug development.
Executive Summary
This compound and Diclofenac both exhibit potent anti-inflammatory properties, but they operate through distinct and overlapping mechanisms. Diclofenac's primary mechanism is the direct inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. This compound, on the other hand, appears to exert its effects primarily by modulating key inflammatory signaling pathways, such as NF-κB, MAPK, and TLR4/PI3K/Akt, leading to a downstream reduction in the expression of pro-inflammatory mediators, including cytokines and COX-2. While Diclofenac offers potent and rapid anti-inflammatory action through direct enzyme inhibition, this compound presents a multi-target approach by regulating the inflammatory cascade at the transcriptional level.
Data Presentation
Table 1: Comparative Inhibition of Key Inflammatory Enzymes
| Compound | Target Enzyme | IC50 Value | Source |
| Diclofenac | COX-1 (ovine) | 0.06 µM | [1] |
| COX-2 (ovine) | 0.79 µM | [1] | |
| COX-2 (human) | 0.40 µM | [1] | |
| 15-Lipoxygenase (15-LOX) | 24.8 ± 0.24 µM to 39.62 ± 0.27 µM | [2] | |
| This compound | Lipoxygenase (from Fraxinus rhynchophylla outer bark extract) | 62.6 µg/ml | [3] |
| COX-1 | Data not available (mechanism appears to be downregulation of expression) | ||
| COX-2 | Data not available (mechanism appears to be downregulation of expression) |
Table 2: Comparative Inhibition of Pro-Inflammatory Cytokines
| Compound | Cytokine | Cell Type / Model | Concentration | Percent Inhibition | Source |
| Diclofenac | IL-1α (PGE2 release) | Human synovial cells | 1.6 ± 0.02 nM (IC50) | 50% | |
| TNF-α | Not specified | Not specified | Not specified | ||
| IL-6 | Patients undergoing major surgery | 50 mg orally q8h, then 75 mg IM q12h | Significant reduction vs. placebo | ||
| This compound | IL-1β | LPS-induced RAW 264.7 cells | 25 µg/ml | Dose-dependent suppression | |
| IL-6 | LPS-induced RAW 264.7 cells | 25 µg/ml | Dose-dependent suppression | ||
| TNF-α | LPS-induced RAW 264.7 cells | 25 µg/ml | Dose-dependent suppression | ||
| IL-8 | LPS-induced mice | 120 mg/kg | 93% |
Signaling Pathways and Mechanisms of Action
Diclofenac
Diclofenac's principal anti-inflammatory effect is achieved through the non-selective inhibition of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some research also suggests that Diclofenac may have additional mechanisms of action, including the inhibition of the lipoxygenase pathway and the modulation of nitric oxide synthesis.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cytokine Storm Activity of this compound, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Quercetin, separately and combined,... | F1000Research [f1000research.com]
Revolutionizing Fraxin Delivery: A Comparative Guide to Bioavailability Enhancement
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different delivery systems for Fraxin, a naturally occurring coumarin glycoside with promising therapeutic potential. This compound's clinical utility is often hampered by its poor oral bioavailability. This guide delves into novel formulation strategies designed to overcome this limitation, presenting supporting experimental data, detailed methodologies, and a look into its molecular mechanisms of action.
This compound has demonstrated a multitude of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its low water solubility and poor absorption in the gastrointestinal tract result in limited systemic exposure when administered orally in its conventional form. To unlock its full therapeutic potential, various advanced drug delivery systems have been explored to enhance its bioavailability. This guide will compare and contrast a cyclodextrin-based formulation and a liposomal system, for which experimental data is available, and discuss the potential of other promising nanoparticle-based approaches.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and its metabolite, fraxetin, in different delivery systems based on preclinical studies in rats. These parameters are crucial for evaluating the efficiency of a drug delivery system in enhancing the systemic exposure of the active compound.
| Delivery System | Active Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Conventional Oral Suspension | This compound | 50 mg/kg | 15.6 ± 4.2 | 0.25 | 28.7 ± 5.9 | 100 |
| Cyclodextrin Complex (G2-β-CD) | This compound | 5 mg/kg | 110.3 ± 18.7 | 0.5 | 166.5 ± 29.8 | 580[1] |
| Long-Circulating Liposomes | Fraxetin | Not Specified | ~2500 | ~2 | ~15000 | 443[2] |
Note: Data for the conventional oral suspension and cyclodextrin complex are for this compound, while the data for long-circulating liposomes are for its metabolite, fraxetin. Direct comparison of absolute values should be made with caution due to the difference in the administered compound. The relative bioavailability for the novel systems is calculated in comparison to their respective free drug administrations.
In-Depth Look at Advanced Delivery Systems
Cyclodextrin-Based Drug Delivery
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules within their hydrophobic core, thereby increasing their solubility and dissolution rate. A study utilizing a 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD) complex with this compound demonstrated a significant enhancement in its oral bioavailability.
The G2-β-CD-Fraxin inclusion complex showed a remarkable 5.8-fold increase in relative bioavailability compared to the free drug.[1] This improvement is attributed to the enhanced aqueous solubility and dissolution of this compound when complexed with G2-β-CD.
Liposomal Drug Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can protect the encapsulated drug from degradation in the gastrointestinal tract and facilitate its absorption.
A study on long-circulating liposomes containing fraxetin, the primary metabolite of this compound, reported a 4.43-fold increase in oral bioavailability compared to a free fraxetin solution.[2] This suggests that liposomal encapsulation is a viable strategy for improving the systemic delivery of this compound's active metabolite.
Other Promising Nanoparticle-Based Systems
While specific studies on this compound are limited, other nanoparticle-based delivery systems hold significant promise for enhancing its oral bioavailability. These include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature. They offer advantages such as controlled release, protection of the encapsulated drug, and the potential for lymphatic uptake, which can bypass first-pass metabolism.
-
Polymeric Nanoparticles: These are nanoparticles made from biodegradable and biocompatible polymers. They can be tailored to control the release of the drug and can be surface-modified to target specific tissues.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They offer a large surface area for drug absorption and can enhance the solubility of lipophilic drugs like this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsion formation can significantly improve the dissolution and absorption of poorly soluble drugs.
Experimental Protocols
Bioavailability Study of Cyclodextrin-Fraxin Complex
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) group: this compound solution (0.5 mg/kg) administered via the tail vein.
-
Oral groups: Free this compound suspension (5 mg/kg) and G2-β-CD-Fraxin inclusion complex (equivalent to 5 mg/kg of this compound) administered by oral gavage.
-
-
Blood Sampling: Blood samples were collected from the retro-orbital plexus at predetermined time points (0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis. The absolute oral bioavailability was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%, and the relative oral bioavailability was calculated as (AUCtest / AUCcontrol) × 100%.
Bioavailability Study of Fraxetin-Loaded Liposomes
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Fraxetin solution and fraxetin-loaded long-circulating liposomes were administered orally.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of fraxetin were quantified using a validated analytical method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. The relative bioavailability of the liposomal formulation was determined by comparing its AUC to that of the free fraxetin solution.
Signaling Pathways of this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for the rational design of targeted drug delivery systems.
Caption: this compound's anti-inflammatory and antioxidant effects.
This compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key regulator of inflammation.[1] By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound can activate the Nrf2/ARE signaling pathway, which leads to the production of antioxidant enzymes that protect cells from oxidative damage. Recent studies also suggest that this compound can inhibit the activation of the NLRP3 inflammasome, another important mediator of inflammation.
Experimental Workflow for Bioavailability Studies
The following diagram illustrates a typical experimental workflow for a comparative bioavailability study of a novel drug delivery system.
Caption: Bioavailability study experimental workflow.
Conclusion
The development of advanced drug delivery systems presents a highly promising avenue for overcoming the challenge of this compound's poor oral bioavailability. The significant improvements observed with cyclodextrin and liposomal formulations underscore the potential of these technologies to enhance the therapeutic efficacy of this compound. While further research is warranted to explore other nanoparticle-based systems and to translate these findings into clinical applications, the existing data provides a strong foundation for the continued development of novel this compound formulations. This will be instrumental in unlocking the full therapeutic potential of this promising natural compound for a range of diseases.
References
- 1. This compound Ameliorates Ulcerative Colitis by Modulating Oxidative Stress, Inflammation and TLR4/NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes the Activation of Nrf2/ARE Pathway via Increasing the Expression of Connexin43 to Ameliorate Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of the Biological Activities of Fraxin and its Aglycone, Fraxetin
For Immediate Release
A detailed in vitro comparison reveals distinct biological activity profiles for the natural coumarin Fraxin and its aglycone, Fraxetin. This guide synthesizes key experimental data on their antioxidant, anti-inflammatory, and anticancer properties, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating their therapeutic potential.
This compound, a glucoside of Fraxetin, and its aglycone form, Fraxetin, are both naturally occurring coumarin compounds that have garnered interest for their diverse pharmacological effects. While structurally related, the presence of a glucose moiety in this compound significantly influences its biological activities compared to the more readily absorbed Fraxetin. This guide provides a side-by-side comparison of their in vitro efficacy, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity: Quantitative Data
The following tables summarize the key in vitro biological activities of this compound and Fraxetin based on available experimental data.
Table 1: Antioxidant Activity
| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |
| This compound | DPPH Radical Scavenging | - | Low inhibition | [1] |
| Radical Scavenging | - | Active at 0.5 mM | [1] | |
| Nrf2 Activation | Hep G2 cells | Dose-dependent increase in nuclear Nrf2 | [2] | |
| Fraxetin | LDL Oxidation Inhibition | - | Potent inhibition at 1-5 µM | [3] |
| Radical Scavenging | - | Strong antioxidant activity | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |
| This compound | TLR4/PI3K/Akt Pathway | RAW264.7 macrophages | Downregulates pro-inflammatory cytokines | |
| Fraxetin | Nitric Oxide (NO) Production | LPS-activated microglia | Suppression of NO production | |
| NF-κB Inhibition | IL-1β-induced chondrocytes | Inhibited NF-κB p65 nuclear translocation | ||
| IKKβ Inhibition | J774A.1 cells | Binds to IKKβ, blocking NF-κB pathway |
Table 3: Anticancer Activity (Cell Viability)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Fraxetin | Huh7 | Hepatocellular Carcinoma | ~20 µM | |
| Hep3B | Hepatocellular Carcinoma | ~50 µM | ||
| MCF-7 | Breast Cancer | Significant inhibition at 20-60 µM | ||
| FM55P | Melanoma | 32.42 ± 4.21 µM | ||
| FM55M2 | Melanoma | 46.04 ± 4.17 µM | ||
| A375 | Melanoma | 44.03 ± 12.02 µM | ||
| SK-MEL 28 | Melanoma | 73.16 ± 7.38 µM |
Signaling Pathways
The differential biological effects of this compound and Fraxetin can be attributed to their distinct interactions with cellular signaling pathways.
This compound has been shown to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses. By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
References
A Comparative Guide to Cross-Validated Analytical Methods for Fraxin Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the determination of Fraxin, a natural coumarin with various pharmacological activities. The selection of an appropriate analytical method is critical for pharmacokinetics, quality control, and drug development studies. This document summarizes the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) based on published experimental data.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance parameters of different analytical methods for this compound determination, compiled from various studies. It is important to note that direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 (LC-MS/MS)[1][2] | Method 2 (UPLC-MS/MS)[3][4] |
| Linearity Range | 5.00 - 3000 ng/mL | 2 - 4000 ng/mL |
| Correlation Coefficient (r) | ≥ 0.995 | > 0.99 |
| Intra-day Precision (RSD%) | ≤ 10.9% | Not explicitly stated |
| Inter-day Precision (RSD%) | ≤ 10.9% | Not explicitly stated |
| Accuracy (RE%) | -5.3% to 1.0% | Not explicitly stated |
| Matrix | Rat Plasma | Rat Plasma |
Table 2: General Comparison of Chromatographic Techniques
| Feature | HPLC[5] | UPLC | HPTLC |
| Speed | Slower | Up to 10x faster than HPLC | High throughput (simultaneous analysis) |
| Resolution | Good | Improved resolution | Good for separation |
| Sensitivity | Good | Better sensitivity | Good for screening |
| Solvent Consumption | Higher | Lower | Lower |
| Cost | Lower initial cost | Higher initial cost | Cost-effective for multiple samples |
| Primary Application | Routine analysis | High-throughput analysis | Screening, quality control |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. LC-MS/MS Method for this compound and Fraxetin in Rat Plasma
-
Sample Preparation: Plasma samples were precipitated with methanol.
-
Chromatographic System: High-Performance Liquid Chromatography system.
-
Column: Nova-Pak C18 column (150mm × 3.9mm, 3μm).
-
Mobile Phase: 0.1% formic acid and methanol (55:45, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: Multiple reaction monitoring (MRM) in negative ion mode.
-
Mass Transitions:
-
This compound: m/z 368.9 → m/z 191.9
-
Fraxetin (metabolite): m/z 206.9 → m/z 191.8
-
Internal Standard (Esculin): m/z 339.0 → m/z 176.9
-
2. UPLC-MS/MS Method for this compound, Fraxetin, and Dimethylfraxetin in Rat Plasma
-
Sample Preparation: Protein precipitation from plasma using acetonitrile and methanol (9:1, v/v).
-
Chromatographic System: Ultra-Performance Liquid Chromatography tandem mass-spectrometry (UPLC-MS/MS).
-
Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase: Acetonitrile-water with 0.1% formic acid (gradient elution).
-
Flow Rate: 0.4 mL/min.
-
Detection: Electrospray ionization (ESI) in positive ion mode using MRM.
-
Mass Transitions:
-
This compound: m/z 371.3 → 209.0
-
Fraxetin: m/z 209.2 → 193.9
-
Dimethylfraxetin: m/z 237.2 → 176.0
-
Internal Standard (Tectorigenin): m/z 301.1 → 168.0
-
3. General HPTLC Method Development
While a specific validated HPTLC method for this compound was not detailed in the initial search, a general workflow for HPTLC method development is as follows:
-
Selection of Stationary Phase: Typically silica gel plates.
-
Selection of Mobile Phase: A mixture of solvents is optimized based on the polarity of the analyte. For coumarins, a combination of non-polar and polar solvents is often used.
-
Sample Application: Samples are applied as bands.
-
Development: The plate is placed in a developing chamber with the mobile phase.
-
Derivatization (if necessary): Reagents can be sprayed to enhance visualization.
-
Densitometric Analysis: Quantification is performed by scanning the plate.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the analytical methods described.
References
- 1. Simultaneous determination of this compound and its metabolite, fraxetin, in rat plasma by liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
A Comparative Analysis of Fraxin Efficacy from Diverse Fraxinus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of fraxin, a bioactive coumarin glucoside, derived from various species of the Fraxinus (ash) genus. While direct comparative studies on the efficacy of purified this compound from different species are limited, this document synthesizes available data on the this compound content and the biological activities of extracts from several Fraxinus species to offer insights into their potential therapeutic value. The information is intended to aid researchers and professionals in drug development in making informed decisions regarding the selection of Fraxinus species for further investigation and sourcing of this compound.
Quantitative Data Summary
The concentration of this compound can vary significantly among different Fraxinus species, which in turn influences the therapeutic potential of their extracts. The following tables summarize the this compound content in the leaves of various species and the antioxidant and anti-inflammatory activities of extracts and isolated compounds from different Fraxinus species.
Table 1: this compound Content in Leaves of Various Fraxinus Species
| Fraxinus Species | This compound Content (µg/g of dry leaf tissue) |
| F. mandshurica (Manchurian Ash) | High |
| F. quadrangulata (Blue Ash) | Moderate |
| F. nigra (Black Ash) | Moderate |
| F. pennsylvanica (Green Ash) | Not detected |
| F. americana (White Ash) | Not detected |
| F. profunda (Pumpkin Ash) | Not detected |
Source: Data compiled from a study investigating the foliar phytochemicals of various Fraxinus species.[1]
Table 2: Comparative Efficacy of Extracts and Compounds from Fraxinus Species
| Fraxinus Species | Bioassay | Test Substance | Efficacy (IC50 or % Inhibition) |
| F. ornus | DPPH Radical Scavenging | Leaf Extract (Soxhlet) | IC50: 0.23 mg/mL[2] |
| F. excelsior | DPPH Radical Scavenging | Leaf Extract (Soxhlet) | IC50: 0.30 mg/mL |
| F. micrantha | DPPH Radical Scavenging | Methanolic Extract | IC50: 87.87 µg/mL[3] |
| F. rhynchophylla | DPPH Radical Scavenging | Ethanol Extract | 85% inhibition at 80 µg/mL[4] |
| F. chinensis | Superoxide Anion Generation (fMLP/CB induced) | Isoscopoletin | IC50: <10 µg/mL |
| F. chinensis | Elastase Release (fMLP/CB induced) | Aesculetin | IC50: <10 µg/mL |
| F. chinensis | Nitric Oxide (NO) Production (LPS-induced) | Aesculetin | IC50: ≤ 27.11 µM[5] |
| F. excelsior | TNF-α Release (LPS-stimulated THP-1 cells) | Ethyl Acetate Extract | IC50: 39.9 µg/mL |
| F. excelsior | IL-12 Release (LPS-stimulated THP-1 cells) | Ethyl Acetate Extract | IC50: 39.9 µg/mL |
| F. mandshurica | Porcine Pancreatic Lipase Inhibition | This compound | < 30% inhibition at 100 µM |
Note: IC50 values represent the concentration of the test substance required to inhibit 50% of the biological activity. Lower IC50 values indicate higher potency. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a substance.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule. The degree of color change is proportional to the antioxidant activity.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test samples (this compound or plant extracts)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
-
Procedure:
-
A stock solution of DPPH in methanol or ethanol is prepared.
-
Serial dilutions of the test samples and the positive control are prepared in the same solvent.
-
A fixed volume of the DPPH solution is added to each dilution of the test sample and control.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This in vitro assay assesses the potential of a compound to reduce inflammation by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: Macrophages, when stimulated with LPS (an endotoxin from gram-negative bacteria), produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified using the Griess reagent.
-
Cell Line and Reagents:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Cell culture medium (e.g., DMEM)
-
Test compounds (this compound or plant extracts)
-
-
Procedure:
-
RAW 264.7 cells are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
LPS is then added to the wells to induce an inflammatory response, and the cells are incubated for a further period (e.g., 24 hours).
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group without any test compound.
-
The IC50 value is then calculated.
-
Signaling Pathways and Experimental Workflow
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate key pathways and a typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species Resistant and Susceptible to Emerald Ash Borer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Secoiridoid Glucosides and Anti-Inflammatory Constituents from the Stem Bark of Fraxinus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fraxin's Effect on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Fraxin, a natural coumarin glycoside, on various cell lines. While quantitative data on the direct cytotoxic effects of this compound on multiple cancer cell lines is limited in publicly available research, this guide summarizes the existing findings on its anti-inflammatory and antioxidant properties. Furthermore, to provide a broader context for its potential therapeutic applications, this guide includes a detailed analysis of its primary active metabolite, Fraxetin, for which extensive anti-cancer data is available.
Executive Summary
This compound has demonstrated significant anti-inflammatory and antioxidant effects across various cell types. Its mechanism of action often involves the modulation of key signaling pathways such as TLR4/PI3K/Akt and Nrf2/ARE. In contrast, its aglycone metabolite, Fraxetin, exhibits potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. This guide presents the available data for both compounds to offer a comprehensive overview for research and drug development purposes.
Data Presentation
This compound: Anti-inflammatory and Antioxidant Effects
| Cell Line | Assay | Effect | Concentration | Reference |
| RAW264.7 Macrophages | Gene Expression | Downregulation of pro-inflammatory cytokines (Il1b, Il6, Tnf) | 20 µmol/L | [1] |
| Glomerular Mesangial Cells (GMCs) | Western Blot | Increased expression of antioxidant enzymes (SOD1, HO-1) | Not Specified | [2] |
| HepG2 | ROS Assay | Reduction of t-BHP-induced reactive oxygen species | 1-100 µM |
Fraxetin: Anti-proliferative and Pro-apoptotic Effects on Cancer Cell Lines
Table 1: IC50 Values of Fraxetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | |||
| Huh7 | Liver | ~20 | |
| Hep3B | Liver | ~50 | |
| Melanoma | |||
| FM55P | Skin | 32.42 ± 4.21 | [3] |
| FM55M2 | Skin | 46.04 ± 4.17 | [3] |
| A375 | Skin | 44.03 ± 12.02 | [3] |
| SK-MEL 28 | Skin | 73.16 ± 7.38 | |
| Non-Small Cell Lung Cancer | |||
| HCC827 | Lung | 20.12 | |
| H1650 | Lung | 22.45 | |
| Colon Cancer | |||
| HT-29 | Colon | Not specified | |
| HCT-116 | Colon | Not specified | |
| Breast Cancer | |||
| MCF-7 | Breast | ~40 (approx. 60% inhibition) | |
| Prostate Cancer | |||
| DU145 | Prostate | Concentration-dependent decrease in viability | |
| Glioblastoma | |||
| U251 | Brain | Concentration-dependent decrease in viability |
Table 2: Effects of Fraxetin on Apoptosis and Cell Cycle
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Concentration | Reference |
| Hepatocellular Carcinoma | ||||
| Huh7 | Increased late apoptotic cells | S phase arrest | 20 µM | |
| Hep3B | Increased late apoptotic cells | S phase arrest, decreased G2/M | 50 µM | |
| Colon Cancer | ||||
| HT-29 | Induced apoptotic cell death, increased Bax/Bak, decreased Bcl-2/Bcl-xL | Not specified | Not specified | |
| HCT-116 | Induced apoptotic cell death, increased Bax/Bak, decreased Bcl-2/Bcl-xL | Not specified | Not specified | |
| Non-Small Cell Lung Cancer | ||||
| HCC827 | Induced apoptosis, upregulated Bax, downregulated Bcl-2 | G0/G1 arrest | Not specified | |
| H1650 | Induced apoptosis, upregulated Bax, downregulated Bcl-2 | G0/G1 arrest | Not specified | |
| Breast Cancer | ||||
| MCF-7 | Induced apoptosis, upregulated Fas/FasL and Bax, downregulated Bcl-2 | Not specified | 20, 40, 60 µM | |
| Prostate Cancer | ||||
| DU145 | Induced apoptosis | Not specified | 10, 20, 40 µM |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or Fraxetin) and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
Cell viability is calculated as a percentage of the control group.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as required for the experiment.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound and its metabolite Fraxetin.
Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Caption: General experimental workflow for in vitro cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Promotes the Activation of Nrf2/ARE Pathway via Increasing the Expression of Connexin43 to Ameliorate Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fraxetin Interacts Additively with Cisplatin and Mitoxantrone, Antagonistically with Docetaxel in Various Human Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fraxin's performance as a phytochemical marker
For Immediate Release
This guide provides a comprehensive performance benchmark of Fraxin as a phytochemical marker, offering a comparative analysis with other relevant compounds, particularly Esculin. This document is intended for researchers, scientists, and drug development professionals interested in the analytical and pharmacological aspects of this compound and its potential applications.
Introduction
This compound (7-hydroxy-6-methoxycoumarin 8-glucoside) is a naturally occurring coumarin glucoside found in various species of the Fraxinus (ash) genus. It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. As a phytochemical marker, this compound holds promise for the quality control and standardization of herbal medicines derived from Fraxinus species, such as Cortex Fraxini. This guide presents a comparative analysis of this compound's performance against Esculin, another prominent coumarin in Fraxinus, in terms of their bioactivities and analytical quantification methods.
Comparative Bioactivity of this compound and Esculin
Both this compound and Esculin exhibit significant antioxidant and anti-inflammatory properties, making them key contributors to the therapeutic effects of Fraxinus extracts. Below is a summary of their comparative bioactivities based on available experimental data.
Table 1: Comparison of Antioxidant and Anti-inflammatory Activities
| Bioactivity | This compound | Esculin | Key Findings |
| Antioxidant Activity | Moderate free radical scavenging activity. | Potent antioxidant properties.[1] | Fraxetin (the aglycone of this compound) showed a 60% inhibitory rate of Fe2+-cystine induced rat liver microsomal lipid peroxidation at 10-6 mol/L, which was higher than Vitamin E (35%).[2] Esculin and its aglycone, esculetin, are recognized for their potent antioxidant effects.[1] |
| Anti-inflammatory Activity | Downregulates NF-κB and NLRP3 inflammasome activation.[3] | Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] | Both compounds demonstrate anti-inflammatory effects through the modulation of key inflammatory pathways. |
Analytical Methodologies for Quantification
The accurate quantification of this compound and other phytochemical markers is crucial for quality control and research purposes. Various analytical techniques have been developed and validated for the simultaneous determination of this compound and Esculin in plant materials and biological matrices.
Table 2: Comparison of Validated Analytical Methods for this compound and Esculin Quantification
| Method | Validation Parameters | Reference |
| qNMR | Precision (RSD): < 1.5%Accuracy: 95-103%LOD: 3.3-5.9 µg | |
| HPLC-PDA | Cross-validated with qNMR, showing no statistical differences in results. | |
| HPCE | Good linear relations and high recovery rates for simultaneous determination of this compound, Esculin, Fraxetin, and Aesculetin. | |
| HPTLC | Linearity (r): 0.9989Recovery: 98.34%Rf of Esculin: 0.36 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols for the analysis and bioactivity assessment of this compound.
Quantification of this compound and Esculin by HPLC-DAD
This method is suitable for the simultaneous quantification of this compound and Esculin in plant extracts.
-
Sample Preparation:
-
Accurately weigh the powdered plant material (e.g., Cortex Fraxini).
-
Extract with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux extraction.
-
Filter the extract and dilute to a known volume with the solvent.
-
Pass the diluted extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) set at the maximum absorption wavelength for this compound and Esculin (e.g., 340 nm).
-
Quantification: Based on the peak area of the analytes compared to a standard curve of known concentrations.
-
Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the compounds.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Test samples (this compound, Esculin, or plant extracts) at various concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
-
Procedure:
-
Add a specific volume of the test sample to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and analytical processes.
Caption: this compound's modulation of inflammatory and antioxidant signaling pathways.
Caption: General workflow for phytochemical analysis and bioactivity screening.
Conclusion
This compound serves as a valuable phytochemical marker for the quality control of Fraxinus species due to its significant bioactivity and the availability of robust analytical methods for its quantification. While both this compound and Esculin are important contributors to the pharmacological effects of Fraxinus extracts, the choice of a primary marker may depend on the specific application. For instance, in applications where antioxidant activity is the primary therapeutic endpoint, Fraxetin (the aglycone of this compound) has shown potent activity. The simultaneous quantification of multiple markers, including both this compound and Esculin, is recommended for a comprehensive quality assessment of Fraxinus-derived products. This guide provides a foundation for researchers to make informed decisions regarding the use of this compound as a phytochemical marker in their studies.
References
A Comparative Analysis of Fraxin and Other Coumarins on Enzyme Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory activities of Fraxin and other prominent coumarins, supported by experimental data. This document delves into their performance against various enzymatic targets, offers detailed experimental protocols for key assays, and visualizes relevant biological pathways to facilitate a deeper understanding of their mechanisms of action.
Coumarins, a diverse class of benzopyrone-containing secondary metabolites found in many plants, have garnered significant attention for their wide array of pharmacological activities. Among these, their ability to modulate enzyme activity is of particular interest in drug discovery. This guide focuses on a comparative study of this compound, a glucoside of fraxetin, alongside other well-researched coumarins—Esculetin, Umbelliferone, and Daphnetin—highlighting their differential effects on various enzyme systems.
Quantitative Comparison of Enzyme Inhibition
The inhibitory potential of this compound and other selected coumarins has been evaluated against a range of enzymes. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, varies significantly depending on the coumarin and the target enzyme. The following table summarizes the available quantitative data from various experimental studies.
| Coumarin | Enzyme | Source | IC50 (µM) | Inhibition Type |
| This compound | Human Neutrophil Elastase (HNE) | Fraxinus rhynchophylla | 74.3 | - |
| Esculetin | Platelet Lipoxygenase | Rat | 0.65 | Non-competitive |
| Platelet Cyclooxygenase | Rat | 450 | - | |
| Rat Lens Aldose Reductase (RLAR) | Rat | 18.11 | - | |
| Acetylcholinesterase (AChE) | - | >800 | Dual Inhibitor | |
| Butyrylcholinesterase (BChE) | - | >800 | Dual Inhibitor | |
| Umbelliferone | Type 3 17β-hydroxysteroid dehydrogenase | - | 1.4 | - |
| Platelet Lipoxygenase | Rat | 500 | - | |
| Acetylcholinesterase (AChE) | - | >800 | Selective for AChE | |
| Daphnetin | Epidermal Growth Factor Receptor (EGFR) | - | 7.67 | Competitive with ATP |
| Protein Kinase A (PKA) | - | 9.33 | - | |
| Protein Kinase C (PKC) | - | 25.01 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key enzyme inhibition assays cited in this guide.
Xanthine Oxidase (XO) Inhibition Assay
This assay spectrophotometrically measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.
-
Reagents and Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (this compound and other coumarins) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
96-well microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compounds and allopurinol in DMSO.
-
In a 96-well plate, add 50 µL of the test solution, 35 µL of phosphate buffer, and 30 µL of xanthine oxidase solution (e.g., 0.01 units/mL in phosphate buffer) to each well.[1]
-
Pre-incubate the plate at 25°C for 15 minutes.[1]
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution (e.g., 150 µM in buffer).[1]
-
Immediately measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid formation.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors. It measures the activity of AChE by the hydrolysis of acetylthiocholine, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is detected spectrophotometrically.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 8.0)
-
Test compounds (this compound and other coumarins)
-
Physostigmine or Donepezil (positive control)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add 130 µL of buffer, 10 µL of the test sample, and 20 µL of AChE solution.
-
Incubate the mixture for 15 minutes at a controlled temperature (e.g., 25°C).
-
Add 20 µL of DTNB and 20 µL of ATCI to initiate the reaction.
-
Measure the absorbance at 412 nm at regular time intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the control (no inhibitor).
-
The IC50 value is calculated from the dose-response curve.
-
Human Neutrophil Elastase (HNE) Inhibition Assay
This fluorometric assay measures the activity of HNE, a serine protease involved in inflammatory processes.
-
Reagents and Materials:
-
Human Neutrophil Elastase (HNE)
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)
-
Tris-HCl buffer (e.g., pH 7.5)
-
Test compounds (this compound and other coumarins)
-
Soybean trypsin inhibitor
-
Spectrophotometer
-
-
Procedure:
-
In a suitable reaction vessel, combine 125 µL of the substrate solution (e.g., 1.4 mM in Tris-HCl buffer) with 405 µL of Tris-HCl buffer and 50 µL of the test compound solution.
-
Initiate the reaction by adding 20 µL of HNE solution (approximately 3mU).
-
Vortex the mixture and incubate for 1 hour at 37°C.
-
Stop the reaction by adding 500 µL of soybean trypsin inhibitor solution (e.g., 0.2 mg/mL in Tris-HCl buffer).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context of enzyme inhibition by coumarins, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Fraxin
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Fraxin, a naturally occurring coumarin glycoside. The following protocols are based on established guidelines for the management of laboratory chemical waste and are designed to ensure safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
General Handling:
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[1]
-
Although one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, it is prudent to handle it as potentially hazardous until more information is available.[1][2]
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound for proper waste labeling and documentation.
| Property | Value |
| Chemical Name | 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one |
| Synonyms | Fraxetin 8-glucoside, Fraxoside |
| CAS Number | 524-30-1 |
| Molecular Formula | C₁₆H₁₈O₁₀[1][3] |
| Molecular Weight | 370.31 g/mol |
| Appearance | Yellow needle-like crystals or crystalline solid |
| Solubility | Slightly soluble in cold water; easily soluble in hot water and hot ethanol; soluble in DMSO and dimethyl formamide; actually insoluble in ether. |
| Melting Point | 205-208°C |
| Stability | Stable under neutral or acidic conditions; decomposes under alkaline conditions. |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder in a designated, compatible, and clearly labeled waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected as chemically contaminated solid waste.
-
-
Container Selection and Labeling:
-
Use appropriate, leak-proof containers made of a material compatible with the waste. The original container can be a good option for waste storage.
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and an indication of the hazard(s) (e.g., "Chemical Waste for Incineration").
-
-
Segregation and Storage:
-
Store waste containers in a designated and secure waste accumulation area.
-
Segregate this compound waste from incompatible materials. Given its glycosidic nature, it should be kept separate from strong acids and bases which could cause hydrolysis.
-
-
Disposal Method:
-
The preferred method for the disposal of this compound is through a licensed chemical waste disposal company, which will typically involve incineration.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for the disposal of many organic laboratory chemicals, including glycosides, is high-temperature incineration by a licensed waste management facility. Chemical neutralization may be an option for dilute aqueous solutions, but given that this compound decomposes under alkaline conditions, this would need to be carefully controlled and is generally not recommended for bulk disposal in a laboratory setting without specific protocols and validation.
Visualizations
Caption: Workflow for the safe disposal of this compound.
Caption: Chemical stability considerations for this compound disposal.
References
Essential Safety and Handling Protocols for Fraxin
For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Fraxin, a naturally occurring glucoside of fraxetin.[1][2][3][4] Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C₁₆H₁₈O₁₀[1] |
| Molar Mass | 370.31 g·mol⁻¹ |
| CAS Number | 524-30-1 |
| Appearance | Crystalline solid |
| Solubility | Slightly soluble in cold water; Soluble in hot water, hot ethanol, DMSO, and dimethyl formamide |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and requires no special handling precautions, another source advises treating it as potentially hazardous until more information is available. Therefore, a cautious approach is recommended. The following PPE should be worn at all times when handling this compound:
-
Gloves: Nitrile or latex gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles to protect from dust or splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or a respirator should be used.
Operational Plan for Handling this compound
1. Preparation and Weighing:
-
Handle solid this compound in a well-ventilated area. If available, use a chemical fume hood to minimize inhalation risk.
-
When weighing, use a balance inside a fume hood or in an area with good local exhaust ventilation.
-
Avoid creating dust.
2. Dissolving:
-
This compound is soluble in organic solvents like DMSO and dimethyl formamide, and slightly soluble in ethanol. It is also soluble in hot water and hot ethanol.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
If heating is required to dissolve this compound in water or ethanol, do so with caution in a well-ventilated area.
3. Experimental Use:
-
All procedures involving this compound should be carried out in a designated area.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
4. Emergency Procedures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Solid Waste: Unused solid this compound and materials contaminated with this compound (e.g., weigh boats, paper towels) should be collected in a designated, labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled waste container for chemical waste. Do not pour down the drain unless permitted by local regulations.
-
Empty Containers: Rinse empty containers thoroughly before disposal. The rinse water should be collected as chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
